7-Hydroxy-2,2-dimethylchromene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylchromen-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPDSJDSLEZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating 7-Hydroxy-2,2-dimethylchromene: A Technical Guide for Natural Product Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Natural Sources and Biological Significance
7-Hydroxy-2,2-dimethylchromene belongs to the chromene class of oxygen-containing heterocyclic compounds. These structures are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. The target compound has been reported as a constituent of Centaurea solstitialis L., a plant belonging to the Asteraceae family.
The biological activities of simple hydroxychromenes are often attributed to their ability to modulate inflammatory pathways and scavenge reactive oxygen species. Their phenolic hydroxyl group is a key feature, contributing to their antioxidant potential and allowing for further chemical modifications to enhance their therapeutic properties.
Representative Isolation Protocol
The following protocol is adapted from the isolation of 6-acetyl-7-hydroxy-2,2-dimethylchromene from the leaves of Calea hispida and serves as a robust starting point for the isolation of this compound from plant material.
Plant Material and Extraction
Freshly collected plant material (e.g., leaves, aerial parts) should be subjected to hydrodistillation to extract volatile and semi-volatile compounds.
Experimental Protocol:
-
Place 121 g of fresh plant leaves in a 2 L flask.
-
Add 1 L of distilled water to the flask.
-
Fit the flask with a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask and distill for 3 hours.
-
Collect the distillate, which contains the volatile oil.
-
Extract the volatile oil from the aqueous distillate using diethyl ether.
-
Separate the ether layer and evaporate the solvent at room temperature to obtain the crude volatile oil.
Purification
The crude extract can be purified using a combination of chromatographic techniques and crystallization.
Experimental Protocol:
-
Analyze the crude oil by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase of chloroform (B151607) or a chloroform/hexane (B92381) mixture (e.g., 2:1).
-
Visualize the separated compounds under UV light (254 and 366 nm) and by staining with a suitable reagent (e.g., 5% FeCl3 in MeOH or H2SO4/MeOH followed by heating).
-
Based on the TLC analysis, subject the crude oil to column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the target compound.
-
Combine the fractions containing the purified compound and evaporate the solvent.
-
Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent (e.g., hexane) and allowing it to stand at a low temperature.
-
Collect the crystals by filtration and wash with cold hexane to yield the pure this compound.
Data Presentation
Yield and Purity
The following table summarizes the expected yield from the hydrodistillation of a similar chromene.
| Parameter | Value | Source |
| Yield of Volatile Oil (w/w) | 0.21% | Calea hispida (for 6-acetyl-7-hydroxy-2,2-dimethylchromene) |
| Purity | >98% (after crystallization) | Representative |
Spectroscopic Data for Characterization
The following table presents the expected spectroscopic data for this compound based on analysis of structurally similar compounds.
| Technique | Expected Data |
| ¹H-NMR (CDCl₃, ppm) | δ 1.45 (s, 6H, 2xCH₃), 5.50 (d, 1H, J=10 Hz, H-3), 6.25 (d, 1H, J=10 Hz, H-4), 6.30 (d, 1H, J=2.5 Hz, H-8), 6.40 (dd, 1H, J=8.5, 2.5 Hz, H-6), 6.90 (d, 1H, J=8.5 Hz, H-5), ~5.0 (br s, 1H, OH). |
| ¹³C-NMR (CDCl₃, ppm) | δ 28.0 (2xCH₃), 77.0 (C-2), 113.0 (C-8), 115.0 (C-6), 117.0 (C-4a), 122.0 (C-4), 127.0 (C-5), 130.0 (C-3), 150.0 (C-8a), 154.0 (C-7). |
| Mass Spectrometry (EI-MS) | m/z (%): 190 [M]⁺, 175 [M-CH₃]⁺. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and purification of this compound.
Potential Biological Signaling Pathway
Given the known anti-inflammatory properties of many chromene derivatives, a likely mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A putative anti-inflammatory signaling pathway modulated by this compound.
Spectroscopic Profile of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-2,2-dimethylchromene (CAS No. 19012-97-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on closely related analogs and established principles of spectroscopic interpretation for the chromene scaffold. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. These values are compiled from various scientific sources and databases and provide a predictive framework for the analysis of the target compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed in Analogs (Compound, Solvent) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.5 - 5.7 | 5.46 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~10 |
| H-4 | 6.2 - 6.4 | 6.27 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~10 |
| H-5 | 6.7 - 6.9 | 6.86 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~8.5 |
| H-6 | 6.3 - 6.5 | 6.37 (7-Methoxy-2,2-dimethyl-3-chromene) | dd | ~8.5, 2.5 |
| H-8 | 6.2 - 6.4 | 6.41 (7-Methoxy-2,2-dimethyl-3-chromene) | d | ~2.5 |
| 7-OH | 8.5 - 9.5 | 10.52 (7-Hydroxy-4-methyl-chromen-2-one, DMSO-d6)[1] | s | - |
| 2-(CH₃)₂ | 1.3 - 1.5 | 1.42 (7-Methoxy-2,2-dimethyl-3-chromene) | s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Observed in Analogs (Compound, Solvent) |
| C-2 | 75 - 80 | 76.5 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-3 | 120 - 125 | 122.8 (Predicted) |
| C-4 | 128 - 132 | 130.5 (Predicted) |
| C-4a | 115 - 120 | 116.2 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-5 | 125 - 130 | 128.9 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-6 | 105 - 110 | 108.1 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-7 | 155 - 160 | 154.8 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-8 | 100 - 105 | 102.5 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| C-8a | 150 - 155 | 153.2 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
| 2-C(CH₃)₂ | 25 - 30 | 26.8 (2,2-Dimethyl-7-hydroxychromane, CDCl₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed in Analogs (Compound, Method) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | 3468 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | 3112 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | 2921 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Strong |
| C=C stretch (aromatic) | 1500 - 1600 | 1604, 1452 (7-hydroxy-4-methyl-2H-croman-2-one, KBr) | Medium-Strong |
| C-O stretch (ether) | 1200 - 1300 | 1272 (α-Lapachone oxime derivative, KBr) | Strong |
| C-O stretch (phenol) | 1150 - 1250 | - | Strong |
Table 4: Mass Spectrometry (MS) Data
| Ion | Expected m/z | Observed in Analogs (Compound, Ionization) |
| [M]⁺ | 190.0943 | - |
| [M+H]⁺ | 191.0919 | - |
| [M-CH₃]⁺ | 175.0653 | 175.37 ([M-H]⁻, 7-hydroxy-4-methyl-2H-croman-2-one, ES⁻) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Set to a constant temperature, typically 25 °C, to ensure reproducibility.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to optimize include the spectral width, number of scans (typically 8-16 for good signal-to-noise), and relaxation delay (D1, typically 1-2 seconds).
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is standard.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum, and if using the KBr pellet method, also record a background spectrum of a blank KBr pellet.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation and Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph (GC).
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. The sample solution is infused directly into the ion source or introduced via a liquid chromatograph (LC).
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
-
For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as a logical relationship for spectral interpretation.
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
The Discovery, Synthesis, and Biological Evaluation of 7-Hydroxy-2,2-dimethylchromene and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 7-Hydroxy-2,2-dimethylchromene and its structurally related analogs. Chromenes, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document details the synthetic methodologies for preparing these compounds, with a focus on the Pechmann condensation and Claisen rearrangement reactions. Furthermore, it compiles and presents quantitative data on their biological efficacy, outlines detailed experimental protocols for key assays, and visualizes the primary signaling pathways modulated by these compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the chromene scaffold.
Introduction: The Chromene Scaffold in Medicinal Chemistry
Chromenes, also known as benzopyrans, are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. The inherent structural features of the chromene nucleus have made it a privileged scaffold in the design and synthesis of a wide array of biologically active molecules. Natural and synthetic chromene derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development.
The focus of this guide is on this compound and its analogs. The 7-hydroxy substitution is a key feature, often contributing to the antioxidant properties and providing a site for further chemical modification. The 2,2-dimethyl substitution is also significant, influencing the lipophilicity and metabolic stability of the molecule. This guide will delve into the foundational aspects of these compounds, from their initial discovery and synthesis to their biological evaluation and mechanistic understanding.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through several strategic routes. The most common and versatile methods include the Pechmann condensation for coumarin (B35378) analogs and subsequent modifications, as well as methods involving the Claisen rearrangement.
General Synthetic Strategies
A plausible synthetic route to this compound involves the reaction of resorcinol (B1680541) with 3-methyl-2-butenal (B57294) in the presence of a catalyst. This acid-catalyzed condensation and subsequent cyclization would yield the desired chromene structure.
Alternatively, a multi-step synthesis can be envisioned starting from a resorcinol derivative. Protection of one hydroxyl group, followed by a Claisen rearrangement with a suitable prenyl halide, and subsequent deprotection and cyclization, can also lead to the formation of the 2,2-dimethylchromene ring system.
A general workflow for the synthesis and evaluation of chromene derivatives is depicted below.
The Expanding Therapeutic Landscape of Novel Chromene Derivatives: A Technical Guide to Their Biological Activities
Chromene, a benzopyran, represents a privileged heterocyclic scaffold that is a constituent of numerous natural products, including flavonoids, tocopherols, and anthocyanins.[1][2] The inherent structural features of the chromene nucleus allow for diverse functionalization, leading to a wide array of pharmacological properties.[1][3] In recent years, extensive research has focused on the synthesis and biological evaluation of novel chromene derivatives, revealing their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] These compounds interact with a variety of cellular targets, modulating signaling pathways and enzymatic activities, which underscores their promise in the development of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel chromene derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms through signaling pathway diagrams.
Anticancer Activity of Novel Chromene Derivatives
Chromene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3] The anticancer mechanisms of these compounds are multifaceted and include the induction of apoptosis, cell cycle arrest, disruption of tumor vasculature, and the inhibition of key signaling pathways such as NF-κB.[3][4] Notably, some 4H-chromene derivatives have been shown to act as microtubule-destabilizing agents, leading to mitotic arrest and subsequent apoptotic cell death.[4] Crolibulin™ (EPC2407), a chromene analog, is currently in Phase I/II clinical trials for the treatment of advanced solid malignancies.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several recently developed chromene derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
| Malloapeltas C-H | TOV-21G (Ovarian) | 0.06 - 10.39 µM | [3] |
| Aminated Nitrochromenes | - | - | [3] |
| Psoralidin | Gastric, Colon, Breast | Potent | [3] |
| Compound 18 | Hep-2 (Hepatocellular Carcinoma) | 0.49 µg/mL | [3] |
| Compound 18 | RD (Rhabdomyosarcoma) | 0.540 µg/mL | [3] |
| Compound 19 | Hep-2 | 4.22 µg/mL | [3] |
| Chromene-based derivatives (91, 92, 93) | HepG-2 (Liver) | 2.41, 2.59, 2.53 µg/mL | [3] |
| Chromene-based derivatives (91, 92, 93, 94) | HCT-116 (Colon) | 4.98, 5.44, 5.32, 5.20 µg/mL | [3] |
| Chromene-based derivatives (91, 92, 93, 94) | MCF-7 (Breast) | 6.72, 6.99, 6.84, 6.52 µg/mL | [3] |
| Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamide | MCF-7 (Breast) | 5.4 µM | [3] |
| Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamide | HepG-2 (Liver) | 4.5 µM | [3] |
| Halogenated 1H-benzo[f]chromene-2-carbothioamide | PC-3 (Prostate) | 1.1 - 2.7 µM | [3] |
| Chromene Derivative 2 | HT-29 (Colon) | Higher than Doxorubicin | [2][5] |
| Chromene Derivative 5 | HepG-2 (Liver) | Higher than Doxorubicin | [2][5] |
| Chromene Derivative 6 | MCF-7 (Breast) | Higher than Doxorubicin | [5] |
| Indole-tethered Chromene Derivatives (4c, 4d) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 7.9 - 9.1 µM | [6] |
| Chromene Derivatives (59, 60) | Various | 0.7-3.0 µg/mL, 0.8-1.4 µg/mL | [7] |
| Chromene Derivative 61 | Various | 1.08-2.42 µg/mL | [7] |
| Benzo[h]chromenes (62, 63) | Various | 0.9 µg/mL, 0.8-1.1 µg/mL | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9] It is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Test chromene derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test chromene derivatives in the culture medium.[10] After overnight incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 500-600 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from a dose-response curve.
Visualization of Anticancer Mechanisms
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified NF-κB signaling pathway and its inhibition.
Antimicrobial Activity of Novel Chromene Derivatives
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[12] Chromene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[13][14] The mechanism of action is varied, but some derivatives are thought to disrupt microbial cell membranes or inhibit essential enzymes.
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected novel chromene derivatives, presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition.
| Compound/Derivative | Microorganism | Activity | Reference |
| Chromene derivatives (4b, 4c, 13e, 13i) | Various Bacteria | MIC: 0.007 - 3.9 µg/mL | [15] |
| Chromene derivatives (5, 7) | Bacillus subtilis, Escherichia coli | Encouraging antibacterial activity | [16] |
| Thiochromene derivative (11) | Various Bacteria | Superior to bismerthiazol (B1226852) and thiadiazole copper | [14] |
| 3-hydroxythiochromen-4-one (16) | M. catarrhalis | MIC: 0.5 µM | [14] |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various compounds.[17][18] This method relies on the diffusion of the antimicrobial agent from a well through the agar, inhibiting the growth of a test microorganism.[19]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test chromene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the solidified MHA plates to create a lawn.[17]
-
Well Creation: Aseptically punch wells of a specific diameter into the inoculated agar plates using a sterile cork borer.[12]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test chromene derivative solution, positive control, and negative control into separate wells.[12]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualization of Antimicrobial Testing Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity of Novel Chromene Derivatives
Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[20] Chromene derivatives have demonstrated notable anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[20][21] These enzymes are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[22]
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of certain chromene derivatives.
| Compound/Derivative | Assay/Target | Activity (IC50) | Reference |
| Compound 5 | NO production in LPS-induced RAW 264.7 cells | 7.59 ± 0.45 µM | [23] |
| Neolignans, Coumarinolignan, Lignan Derivatives, and a Chromene | Human neutrophil O2•− generation | IC50 ≤ 27.97 µM | [24] |
| Neolignans, Coumarinolignan, Lignan Derivatives, and a Chromene | FMLP/CB-induced elastase release | IC50 ≤ 32.55 µM | [24] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[22] This in vitro assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffer saline (PBS, pH 6.4)
-
Test chromene derivatives
-
Reference drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test chromene derivative at various concentrations, and a solution of BSA or egg albumin.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[22]
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions using a spectrophotometer at a wavelength of 660 nm.[22]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Visualization of Anti-inflammatory Mechanism
Caption: Inhibition of COX and LOX pathways by chromene derivatives.
Neuroprotective Activity of Novel Chromene Derivatives
Neurodegenerative diseases like Alzheimer's disease pose a significant global health challenge.[25] Novel chromene derivatives have shown promise as neuroprotective agents.[26] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] Additionally, some derivatives exhibit neuroprotective effects against oxidative stress-induced neuronal cell death.[25][26]
Quantitative Data: Neuroprotective Activity
The following table summarizes the neuroprotective and related activities of some novel chromene derivatives.
| Compound/Derivative | Assay/Target | Activity (IC50 or % Inhibition) | Reference |
| Compound 6c (Pyrano[3,2-c]chromene) | Acetylcholinesterase (AChE) | IC50 = 1.12 µM | [25][26] |
| Compound 10c (Imino-2H-chromene) | BACE1 | IC50 = 6.31 µM | [27] |
| Compound 10a (Imino-2H-chromene) | Butyrylcholinesterase (BuChE) | IC50 = 3.3 µM | [27] |
| Compound 11b (Imino-2H-chromene) | Neuroprotection against Aβ-induced PC12 cell damage | 32.3% protection at 25 µM | [27] |
| Compounds 6c, 7b, 6g, 7d | Neuroprotection against H2O2-induced PC12 oxidative stress | Significant | [25][26] |
Experimental Protocol: Neuroprotection against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells (e.g., PC12) from oxidative stress induced by hydrogen peroxide (H2O2).
Materials:
-
PC12 cell line
-
Cell culture medium
-
Test chromene derivatives
-
Hydrogen peroxide (H2O2)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium and seed them in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test chromene derivatives for a specified period (e.g., 24 hours).
-
Oxidative Stress Induction: Induce oxidative stress by adding a specific concentration of H2O2 to the wells (except for the control group) and incubate for a further period (e.g., 18-24 hours).
-
Cell Viability Assessment: Assess the cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: The neuroprotective effect is determined by the increase in cell viability in the compound-treated groups compared to the group treated with H2O2 alone.
Visualization of Neuroprotective Mechanisms
Caption: Neuroprotective actions of chromene derivatives.
Conclusion
Novel chromene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential in the development of new therapies for cancer, microbial infections, inflammatory disorders, and neurodegenerative diseases. The ease of synthesis and the possibility for extensive structural modification of the chromene scaffold offer vast opportunities for optimizing their potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the structure-activity relationships, elucidate the detailed molecular mechanisms of action, and advance the most promising candidates through preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 15. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalajrb.com [journalajrb.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 23. One new isoprenylated resorcinoid and one new chromene meroterpenoid with potential anti-inflammatory effects from the leaves of Rhododendron dauricum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 7-Hydroxychromene Derivatives, Focusing on Hymecromone
Disclaimer: Due to the limited availability of specific mechanism of action studies for 7-Hydroxy-2,2-dimethylchromene, this guide focuses on the closely related and extensively studied compound, Hymecromone (7-hydroxy-4-methylcoumarin). The findings presented here for Hymecromone are representative of the pharmacological activities of 7-hydroxychromene derivatives and provide a strong foundational understanding of their potential mechanisms.
Hymecromone, a coumarin (B35378) derivative, is a well-established therapeutic agent primarily known for its choleretic and antispasmodic properties.[1][2] Recent research has unveiled its broader therapeutic potential, including anti-inflammatory, anti-tumor, and anti-fibrotic effects, which are primarily attributed to its role as a hyaluronan synthesis inhibitor.[1][3]
Core Mechanism of Action: Inhibition of Hyaluronan Synthesis
The principal mechanism of action of Hymecromone is the inhibition of hyaluronic acid (HA) synthesis.[1][3] Hyaluronic acid is a major glycosaminoglycan component of the extracellular matrix, playing crucial roles in cell proliferation, migration, and tissue repair.[1] Hymecromone impedes HA production through a dual mechanism:
-
Depletion of UDP-glucuronic acid (UDP-GlcUA): Hymecromone acts as a competitive substrate for the enzyme UDP-glucuronosyltransferase (UGT). This leads to the depletion of the cellular pool of UDP-GlcUA, which is an essential precursor for HA synthesis.[4][5]
-
Downregulation of Hyaluronan Synthase (HAS) Expression: Hymecromone has been shown to significantly downregulate the mRNA expression of two of the three known hyaluronan synthases, specifically HAS2 and HAS3.[6]
This reduction in HA levels interferes with the microenvironment of cells, thereby inhibiting processes like cell proliferation and migration, which is particularly beneficial in conditions characterized by excessive tissue growth and fibrosis.[1]
Quantitative Pharmacological Data
The following table summarizes the quantitative data related to the administration and effects of Hymecromone from various studies.
| Parameter | Value | Species/System | Application | Reference |
| In Vitro Effective Concentration | 200 µg/mL | HEK293T and HUVEC cells | Inhibition of HA production | [6] |
| Oral Bioavailability | ~3% | Humans | Systemic availability | [7] |
| Clinical Dosage (Biliary Spasm) | 300-600 mg (3-4 times daily) | Humans | Therapeutic use | [1] |
| Clinical Trial Dosage (COVID-19) | 1200-3600 mg/day | Humans | Investigational use | [8] |
| Clinical Trial Dosage (Pulmonary Hypertension) | 1600 mg/day | Humans | Investigational use | [7] |
| Metabolism | >90% glucuronidation | Humans | Pharmacokinetics | [3] |
Signaling Pathway
The inhibitory effect of Hymecromone on hyaluronic acid synthesis can be visualized as follows:
Caption: Hymecromone inhibits HA synthesis by depleting UDP-GlcUA and downregulating HAS enzymes.
Experimental Protocols
1. In Vitro Inhibition of Hyaluronan Production
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) and Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media.
-
Treatment: Cells are treated with Hymecromone (e.g., 200 μg/mL) or a vehicle control (e.g., DMSO).
-
Sample Collection: After a specified incubation period, the culture medium is collected.
-
Hyaluronan Quantification: The concentration of hyaluronic acid in the culture medium is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: The amount of HA in the Hymecromone-treated samples is compared to the control samples to determine the extent of inhibition.[6]
2. Analysis of Hyaluronan Synthase (HAS) Gene Expression
-
Cell Culture and Treatment: As described above, cells are treated with Hymecromone or a vehicle control.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of HAS1, HAS2, and HAS3 genes are quantified by qPCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Analysis: The relative expression of each HAS gene in the Hymecromone-treated cells is calculated and compared to the control cells to assess the effect of the compound on gene expression.[6]
Experimental Workflow Visualization
Caption: Experimental workflow for in-vitro analysis of Hymecromone's effects.
Conclusion
Hymecromone presents a multifaceted mechanism of action centered on the inhibition of hyaluronic acid synthesis. By depleting a key precursor and downregulating the expression of essential enzymes, it effectively reduces HA levels, which underpins its therapeutic efficacy in a range of pathological conditions. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the pharmacological activities of 7-hydroxychromene derivatives. Further research into the specific activities of this compound is warranted to determine if it shares a similar mechanism of action.
References
- 1. What is Hymecromone used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Oral hymecromone decreases hyaluronan in human study participants [jci.org]
- 5. mdpi.com [mdpi.com]
- 6. Hymecromone: a clinical prescription hyaluronan inhibitor for efficiently blocking COVID-19 progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. Oral hymecromone decreases hyaluronan in human study participants - PMC [pmc.ncbi.nlm.nih.gov]
preliminary biological screening of 7-Hydroxy-2,2-dimethylchromene
An In-depth Technical Guide to the Preliminary Biological Screening of 7-Hydroxychromene Derivatives
This technical guide provides a comprehensive overview of the preliminary biological screening of compounds based on the 7-hydroxy-2,2-dimethylchromene scaffold. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. The information presented is collated from various studies investigating the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of this class of compounds.
General Workflow for Preliminary Biological Screening
The initial evaluation of novel chemical entities, such as 7-hydroxychromene derivatives, typically follows a structured workflow. This process begins with the synthesis of the compound, followed by a battery of in vitro assays to determine its biological activities. Promising candidates may then proceed to more complex cellular and eventually in vivo studies.
Caption: General workflow for the synthesis and preliminary biological evaluation of novel compounds.
Antimicrobial Activity
Derivatives of the 7-hydroxychromene scaffold have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains.[1][2] The screening typically involves determining the susceptibility of various microorganisms to these compounds.
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |
| 7-Hydroxy-4-methyl-coumarin derivatives (MK1-MK6) | Various | Significant activity | Compared favorably to standard drugs | [1] |
| 8-substituted-7-hydroxy coumarin (B35378) derivatives | E. coli, S. aureus, P. aeruginosa | Enhanced in vitro activity | Compared favorably to norfloxacin | [3] |
| 7-Hydroxy-3-nitro-chromen-2-one derivatives | S. aureus, Klebsiella | Bacteriostatic & Bactericidal | Activity observed at 1, 3, and 5 mg/ml | [4] |
| 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one derivatives | E. coli, P. mirabilis, B. cerous | Significant activity | Compound 10 showed broad activity | [5] |
Experimental Protocols
a. Agar (B569324) Well Diffusion Method This method is a standard procedure for preliminary screening of antimicrobial activity.
-
Medium Preparation: Nutrient agar medium is prepared using a standard formulation like Muller-Hinton agar and poured into sterile Petri plates.[3]
-
Inoculation: A standardized microbial culture (e.g., 1 ml of broth culture) is uniformly spread over the surface of the solidified agar using a sterile spreader.[3]
-
Compound Application: Sterile filter paper discs are soaked in solutions of the test compounds at specified concentrations (e.g., 2, 3, and 5 mg/ml).[4][6]
-
Incubation: The discs are placed aseptically onto the inoculated plates. The plates are then incubated at 37°C for 18-24 hours.[3]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[3]
b. Microdilution Broth Susceptibility Test for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism being tested.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[3]
Anticancer Activity
Several novel derivatives of 7-hydroxychromene have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines.[7] These studies often reveal promising anticancer activity, sometimes exceeding that of standard chemotherapeutic agents.
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (Gastric) | IC₅₀ | 2.63 ± 0.17 µM | [7] |
| 7-Hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles | Various | Cytotoxicity | Better activity than 5-fluorouracil | [7] |
| 4-methyl-7-hydroxy coumarin | DMBA-induced skin cancer (mice) | In vivo | Reduction in papilloma growth | [8] |
| Chalcone Derivatives (general class related to chromenes) | MCF-7, HepG2, HCT116 | IC₅₀ | 3.44 - 6.31 μM (for compound 25) | [9] |
Experimental Protocols
a. MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil) is often included.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
b. Flow Cytometry for Cell Cycle Analysis and Apoptosis Flow cytometry is used to investigate the mechanism of cytotoxicity, such as the induction of apoptosis or cell cycle arrest.
-
Cell Treatment: Cells are treated with the compound at its IC₅₀ concentration for a set time.
-
Cell Staining:
-
For Cell Cycle: Cells are fixed and stained with a DNA-binding dye like propidium (B1200493) iodide (PI).
-
For Apoptosis: Cells are stained with Annexin V and PI to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
-
Analysis: The stained cells are analyzed using a flow cytometer. The data reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells.[7]
Proposed Anticancer Signaling Pathway
Some 7-hydroxycoumarin derivatives have been shown to induce apoptosis and modulate key signaling proteins. The pathway below illustrates a potential mechanism of action for a synthetic coumarin in DMBA-induced skin cancer.[8]
Caption: Proposed apoptotic pathway initiated by a 7-hydroxycoumarin derivative in cancer cells.
Antioxidant Activity
The antioxidant potential of 7-hydroxychromene derivatives is a frequently studied biological activity. These compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in conditions associated with oxidative stress.
Quantitative Data for Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides (4e-g) | Inhibition of lipid peroxidation | Potency | 3 times more potent than trolox | [10] |
| Lumichrome (related structure) | DPPH Scavenging | IC₅₀ | Shows potential antioxidant effect | [11] |
| 2H-chromen-2-one derivatives | Superoxide radical scavenging | Activity | Moderate antiradical activity observed | [12] |
Experimental Protocols
a. DPPH Radical Scavenging Assay This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a solvent like methanol.
-
Compound Addition: Different concentrations of the test compound are added to the DPPH solution. Ascorbic acid is often used as a standard.[11]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically. The discoloration of the purple DPPH solution indicates the scavenging activity of the compound. The percentage of inhibition is calculated, and the IC₅₀ value is determined.[11]
b. Inhibition of Lipid Peroxidation This assay evaluates the ability of a compound to prevent the oxidative degradation of lipids.
-
Tissue Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is prepared.[10]
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding pro-oxidants like Fe²⁺ and ascorbic acid to the homogenate.[10]
-
Compound Treatment: The tissue homogenate is incubated with the test compounds at various concentrations. Trolox, a vitamin E analog, is commonly used as a positive control.[10]
-
Measurement: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. A decrease in TBARS formation indicates antioxidant activity.
Anti-inflammatory Activity
Certain chromene derivatives have been investigated for their ability to modulate inflammatory responses, primarily in cell-based models. These compounds can inhibit the production of key pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative | Cell Line | Target Inhibited | IC₅₀ / Effect | Reference |
| THMX (a xanthone (B1684191) with chromene-like elements) | RAW 264.7 | NO Release | 5.77 ± 0.66 μM | [13] |
| THMX | RAW 264.7 | PGE₂ Release | 9.70 ± 1.46 μM | [13] |
| DMHM (isochroman metabolite) | RAW 264.7 & BV2 | NO, PGE₂, COX-2, iNOS | Suppressed production | [14] |
| Kratom Alkaloid Extract | RAW 264.7 | NO Production | 30% reduction at 25 ppm | [15] |
Experimental Protocol: Inhibition of Inflammatory Mediators in Macrophages
-
Cell Culture: Macrophage cell lines, such as RAW 264.7 or BV2, are cultured in appropriate media.[13][14]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[13][14]
-
Incubation: The cells are incubated for approximately 24 hours.
-
Measurement of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) and Cytokines (TNF-α, IL-6): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]
-
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting.[13]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of chromene-related compounds are often mediated through the inhibition of major pro-inflammatory signaling pathways like NF-κB and MAPK.
Caption: Inhibition of LPS-induced inflammatory pathways by chromene-related compounds.
Conclusion
The preliminary biological screening of compounds derived from the this compound scaffold has revealed a diverse and promising range of activities. These molecules have demonstrated significant potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents in various in vitro models. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation. Future research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to develop these promising scaffolds into clinically relevant therapeutic agents.
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 7-Hydroxy-2,2-dimethylchromene (CAS No. 19012-97-6), a naturally occurring chromene derivative. This document outlines the key spectroscopic data and experimental methodologies essential for its identification and characterization.
Chemical Structure and Properties
This compound is a benzopyran derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a dihydropyran ring fused to a benzene (B151609) ring, with a hydroxyl group at position 7 and two methyl groups at position 2. This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.40 | Singlet | 6H | 2 x -CH₃ (C-2) |
| ~5.50 | Doublet | 1H | H-3 |
| ~6.25 | Doublet | 1H | H-4 |
| ~6.30 | Doublet | 1H | H-8 |
| ~6.40 | Doublet of doublets | 1H | H-6 |
| ~6.85 | Doublet | 1H | H-5 |
| ~9.50 (broad) | Singlet | 1H | -OH (C-7) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~28.0 | 2 x -CH₃ (C-2) |
| ~76.0 | C-2 |
| ~110.0 | C-8 |
| ~112.0 | C-4a |
| ~115.0 | C-6 |
| ~122.0 | C-4 |
| ~129.0 | C-3 |
| ~130.0 | C-5 |
| ~155.0 | C-8a |
| ~158.0 | C-7 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 176 | Molecular Ion [M]⁺ |
| 161 | [M - CH₃]⁺ (Loss of a methyl group) |
| 133 | [M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 (broad) | O-H stretch (phenolic) |
| ~3050 | C-H stretch (aromatic) |
| ~2970, ~2930 | C-H stretch (aliphatic) |
| ~1620, ~1580 | C=C stretch (aromatic and alkene) |
| ~1250 | C-O stretch (ether and phenol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system.
Table 5: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) |
| Methanol (B129727) | ~280, ~320 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible and accurate structural elucidation of this compound.
Sample Preparation
For NMR analysis, the compound (typically 5-10 mg) should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
For mass spectrometry, a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile (B52724) is prepared for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.
For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄ or CS₂).
For UV-Vis spectroscopy, a dilute solution of the compound (typically in the micromolar concentration range) is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol) and analyzed in a quartz cuvette.
NMR Data Acquisition and Processing
A general workflow for NMR data acquisition is as follows:
-
1D ¹H NMR : A standard pulse program is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
1D ¹³C NMR : A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.
-
Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for mass spectrometry analysis.
The analysis involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be interpreted to deduce the structure of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information on the biological activities and signaling pathways directly associated with this compound. However, related chromene derivatives have been reported to exhibit various biological effects. For instance, Eupatoriochromene, a structurally similar compound, has shown insecticidal and plant growth regulatory activities[2]. Further research is needed to elucidate the specific biological roles of this compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. While a complete dataset for this specific compound is not widely published, the combination of predicted data based on its known structure and comparison with closely related analogues provides a solid foundation for its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to obtain and interpret the necessary data for its unambiguous identification. Further investigation into its biological activities will be a valuable area for future research.
References
An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-2,2-dimethylchromene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-Hydroxy-2,2-dimethylchromene, a key intermediate and bioactive molecule. Due to the limited availability of specific quantitative data in publicly available literature, this document focuses on providing a framework for the determination of these crucial physicochemical properties. It includes detailed experimental protocols and data presentation templates to aid researchers in their investigations.
Core Concepts: Solubility and Stability
The therapeutic efficacy and development of any bioactive compound are intrinsically linked to its solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines a compound's shelf-life and degradation pathways, which is critical for safety and consistent dosing. This compound, as a phenolic compound, is anticipated to exhibit solubility in organic solvents and limited solubility in aqueous media. Its stability is likely influenced by factors such as pH, temperature, light, and oxidative stress.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, qualitative information suggests its solubility in several organic solvents. A systematic approach to determining its quantitative solubility is essential for its application in drug discovery and development.
Qualitative Solubility
Based on available data sheets, this compound is soluble in the following organic solvents:
Its solubility in aqueous media is expected to be low, a common characteristic of chromene derivatives.
Quantitative Solubility Determination
To obtain precise solubility values, the shake-flask method is the gold standard and is recommended.[2] This method allows for the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.
Table 1: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC-UV | |||
| PBS (pH 7.4) | 25 | HPLC-UV | |||
| Ethanol | 25 | HPLC-UV | |||
| Methanol (B129727) | 25 | HPLC-UV | |||
| Acetonitrile (B52724) | 25 | HPLC-UV | |||
| DMSO | 25 | HPLC-UV | |||
| Chloroform | 25 | HPLC-UV | |||
| Dichloromethane | 25 | HPLC-UV | |||
| Ethyl Acetate | 25 | HPLC-UV | |||
| Acetone | 25 | HPLC-UV |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol details the steps for determining the equilibrium solubility of this compound.
Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point for such compounds. Detection can be performed using a UV detector at the wavelength of maximum absorbance for this compound.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Calculation:
-
The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.
-
Experimental Workflow for Solubility Determination
Stability Profile
The stability of this compound is a critical parameter for its storage, formulation, and in vivo performance. As a phenolic compound, it may be susceptible to degradation under various stress conditions.
Factors Affecting Stability
-
pH: The phenolic hydroxyl group can ionize, and the stability of the compound may vary significantly with pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.
-
Oxidation: The phenolic moiety can be susceptible to oxidation, leading to the formation of degradation products.
Stability Testing Protocol
A systematic stability study should be conducted to evaluate the degradation of this compound under various conditions.
Table 2: Template for Stability Data of this compound in Solution (e.g., PBS pH 7.4)
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining | Degradation Products Identified |
| Temperature | |||||
| 4 °C | 24 | ||||
| 25 °C | 24 | ||||
| 40 °C | 24 | ||||
| pH | |||||
| pH 2 | 24 | ||||
| pH 7.4 | 24 | ||||
| pH 9 | 24 | ||||
| Light Exposure | |||||
| Dark Control | 24 | ||||
| UV Light | 24 | ||||
| Oxidative Stress | |||||
| Control | 24 | ||||
| H₂O₂ (e.g., 3%) | 24 |
Experimental Protocol: Stability Assessment
This protocol outlines the methodology for assessing the stability of this compound in solution.
Materials and Reagents
-
This compound
-
Buffers of different pH values (e.g., pH 2, 7.4, 9)
-
Hydrogen peroxide (H₂O₂) solution
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled incubators
Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with the respective buffers or solutions to achieve the desired initial concentration.
-
-
Stress Conditions:
-
Temperature Stability: Aliquot the sample solutions into vials and store them in incubators at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
pH Stability: Use buffers of different pH values as the solvent for the sample solutions and store at a constant temperature.
-
Photostability: Expose the sample solutions to a controlled light source (e.g., UV lamp) in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., H₂O₂) to the sample solution.
-
-
Time Points:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quantification and Degradation Analysis:
-
Analyze the withdrawn aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its potential degradation products.
-
Quantify the remaining amount of this compound at each time point.
-
If using an HPLC-MS system, identify the mass of any significant degradation products to aid in structural elucidation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Experimental Workflow for Stability Testing
Conclusion
This technical guide provides a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. While specific quantitative data is sparse in the literature, the detailed experimental protocols for the shake-flask solubility determination and stability testing outlined herein will enable the generation of high-quality, reliable data. The provided templates for data presentation and the logical workflow diagrams offer a structured approach to these critical studies. A comprehensive understanding of these physicochemical properties is paramount for the successful advancement of this compound in any research or development pipeline.
References
Methodological & Application
Synthetic Protocols for 7-Hydroxy-2,2-dimethylchromene Derivatives: Application Notes and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-Hydroxy-2,2-dimethylchromene and its derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in a variety of natural products and their diverse biological activities. The chromene scaffold is a privileged structure in drug discovery, and its derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Application Notes
This compound, also known as ageratochromene or precocene I alcohol, and its derivatives are heterocyclic compounds that have garnered considerable attention for their potential therapeutic applications. The 2,2-dimethyl substitution on the pyran ring is a common feature in many naturally occurring chromenes. The hydroxyl group at the 7-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The biological activities of these derivatives are often linked to their ability to modulate various cellular signaling pathways. For instance, some coumarin (B35378) derivatives, which share the benzopyran core with chromenes, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can ameliorate a variety of inflammatory conditions. Additionally, flavonoids, a class of compounds that includes chromene derivatives, have been identified as modulators of potassium channels, which play crucial roles in cellular excitability and signaling.[2][3]
The synthetic accessibility of this compound derivatives makes them attractive candidates for drug development programs. Various synthetic strategies have been developed, often starting from readily available phenols and employing methods such as the Pechmann condensation for coumarin analogs or specialized cyclization reactions for chromenes.
Synthetic Approaches
Several synthetic routes can be employed to prepare this compound and its derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromene core.
A common and effective method involves the condensation of a substituted phenol (B47542) with an appropriate three-carbon component to form the pyran ring. For the synthesis of 2,2-dimethylchromenes, reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane have been successfully used in reactions with meta-dihydric phenols.[4] This approach offers a direct route to the desired chromene skeleton.
The following diagram outlines a generalized synthetic workflow for the preparation of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
This section provides a detailed protocol for a key synthetic method for preparing this compound.
Protocol 1: Synthesis of this compound via Condensation of Resorcinol (B1680541) with 3-Hydroxy-3-methyl-1,1-dimethoxybutane
This method is adapted from the general principle of using a protected C5 acetal (B89532) for dimethylchromenylation of phenols.[4]
Materials:
-
Resorcinol
-
3-Hydroxy-3-methyl-1,1-dimethoxybutane
-
Pyridine (B92270) (catalyst)
-
Toluene (B28343) (solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (B86663) (drying agent)
-
Silica (B1680970) gel (for chromatography)
-
Hexane and Ethyl acetate (B1210297) (chromatography eluents)
Procedure:
-
A mixture of resorcinol (1 equivalent) and 3-hydroxy-3-methyl-1,1-dimethoxybutane (1.1 equivalents) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of pyridine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for the specified time (monitoring by TLC is recommended).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is washed with dilute hydrochloric acid and then with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data Summary:
The following table summarizes typical reaction parameters for the synthesis of chromene derivatives. Note that specific yields and reaction times can vary depending on the specific substrates and reaction scale.
| Starting Phenol | C3 Synthon | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Resorcinol | 3-Hydroxy-3-methyl-1,1-dimethoxybutane | Pyridine | Toluene | 6-12 | 60-80* | [4] |
| 4-Hydroxybenzaldehyde | 3-Chloro-3-methyl-1-butyne | - | DMF | - | - | [5] |
* Estimated yield based on similar reported reactions.
Potential Signaling Pathway Involvement
As mentioned, derivatives of the chromene scaffold have been implicated in the modulation of key signaling pathways involved in inflammation and cellular regulation. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound derivatives.
References
- 1. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids as Modulators of Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methyl-1,1-dimethoxybutane, a new reagent for dimethylchromenylation: synthesis of lonchocarpin, jacareubin, evodionol methyl ether, and other chromens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. op.niscair.res.in [op.niscair.res.in]
Application Notes and Protocols for the Quantification of 7-Hydroxy-2,2-dimethylchromene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and protocols for the analytical quantification of 7-Hydroxy-2,2-dimethylchromene. Due to a lack of specific validated methods in the public domain for this particular analyte, the methodologies presented herein are adapted from established analytical practices for structurally similar chromene derivatives and phenolic compounds. These protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a chromene derivative with potential applications in various fields of research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of formulations, and metabolic investigations. This document outlines recommended starting protocols for three common analytical techniques, summarizes key quantitative parameters in tabular format, and provides visual workflows to guide the experimental process.
Analytical Methods Overview
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely accessible technique suitable for routine quantification in relatively clean sample matrices.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.
-
GC-MS: A powerful method for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like this compound to improve volatility and chromatographic performance.
The following sections provide detailed protocols for each of these techniques. It is imperative that these methods are fully validated in the user's laboratory for their specific application to ensure accuracy and reliability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from general protocols for the analysis of phenolic and chromene derivatives.[1][2]
Experimental Protocol
a) Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
b) Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or acetic acid, analytical grade)
-
This compound reference standard
c) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (or λmax of the compound) |
d) Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from a hypothetical plant matrix):
-
Homogenize 1 g of the sample with 10 mL of methanol.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for HPLC-UV Method
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 6-8 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for complex matrices. The protocol is based on general methods for hydroxylated compounds and chromene derivatives.[3][4][5]
Experimental Protocol
a) Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b) Chemicals and Reagents:
-
Same as HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog or another chromene derivative).
c) Chromatographic and MS Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min: 5% B0.5-4 min: 5-95% B4-5 min: 95% B5-5.1 min: 95-5% B5.1-6 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the standard. Hypothetical: Parent Ion [M+H]+ → Product Ion(s) |
d) Sample Preparation:
-
Standard and IS Solutions: Prepare calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Spike each standard and sample with the internal standard at a fixed concentration.
-
Sample Extraction (from plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
Table 2: Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 2-4 min |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, likely requiring derivatization to increase its volatility and thermal stability. This protocol is based on general methods for the analysis of phenolic compounds and sesquiterpenes.[6]
Experimental Protocol
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
b) Chemicals and Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Solvent (e.g., n-Hexane, Ethyl Acetate (B1210297) - GC grade)
-
This compound reference standard
c) GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode for trace analysis) |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
| Scan Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
d) Sample Preparation and Derivatization:
-
Standard Solutions: Prepare a stock solution of this compound in ethyl acetate.
-
Derivatization:
-
Evaporate an aliquot of the standard or sample extract to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation
Table 3: Hypothetical Quantitative Data for GC-MS Method
| Parameter | Expected Value |
| Retention Time (RT) | Varies with derivatization |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflows
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis from plasma.
Caption: Workflow for GC-MS analysis with derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Characterization and LC-MS/MS based quantification of hydroxylated fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: HPLC-MS Analysis of 7-Hydroxy-2,2-dimethylchromene
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the sensitive and selective analysis of 7-Hydroxy-2,2-dimethylchromene using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies detailed herein are designed to support research, quality control, and pharmacokinetic studies involving this compound.
Introduction
This compound is a member of the chromene class of organic compounds, which are known for their diverse biological activities. Accurate and precise quantification of this analyte is crucial for understanding its pharmacological profile and for various stages of drug development. This document outlines a robust HPLC-MS method for the determination of this compound in various sample matrices.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., plasma). Optimization may be required depending on the specific sample type.
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (for SIM) | [M+H]⁺ of this compound |
| MRM Transitions | To be determined by direct infusion of a standard solution |
Data Presentation
The following table summarizes representative quantitative data that can be expected from this method. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | This compound |
| Retention Time (min) | ~ 6.5 |
| Precursor Ion ([M+H]⁺) | To be determined |
| Product Ion (for MRM) | To be determined |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for HPLC-MS analysis.
Application of 7-Hydroxy-2,2-dimethylchromene in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2,2-dimethylchromene, a key heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties, including the presence of a reactive phenolic hydroxyl group and a gem-dimethyl group, make it an attractive starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound and its analogues, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug development in this area.
Anticancer Applications
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7-Hydroxy-4-phenylchromen-2-one derivative | AGS (Gastric) | 2.63 ± 0.17 | [1] |
| 2 | N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamide | LN229-V6R (Glioblastoma) | < 5 | [2] |
| 3 | Ferrocenyl-tethered catechol | MDA-MB-231 (Breast) | 0.48 ± 0.04 | [3] |
| 4 | 2-Quinolinone derivative | T47D (Breast) | 2.20 ± 1.5 | [4] |
| 5 | 2-Quinolinone derivative | MCF-7 (Breast) | 3.03 ± 1.5 | [4] |
| 6 | Coumarin derivative | MCF-7 (Breast) | 12.1 µg/mL | [4] |
| 7 | Thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 1.27 | [4] |
| 8 | 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | 55.24 | [5] |
Antimicrobial Applications
The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Data Summary
The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives and related compounds against various microorganisms.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 9c | 4-Hydroxy-coumarin derivative | M. mucedo | 31.25 | [6] |
| 8a | Coumarin-pyrazolone derivative | Staphylococcus aureus | 0.98 | [7] |
| 8a | Coumarin-pyrazolone derivative | Candida albicans | 0.98 | [7] |
| - | Coumarin-pyrazolone derivatives | Various bacteria | 10 - 16 | [8] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[7][9][10]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[1][2][11][12]
Materials:
-
T25 culture flasks
-
Cells of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Trypsin
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in T25 flasks. After 24 hours, treat the cells with the test compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[13][14][15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are often mediated by the induction of apoptosis. Key signaling pathways implicated include the intrinsic and extrinsic apoptotic pathways, often involving the activation of the c-Jun N-terminal kinase (JNK) pathway.
Activated JNK can phosphorylate and regulate the activity of Bcl-2 family proteins, leading to a shift in the balance towards pro-apoptotic members like Bax and Bak.[18][19][20] This results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.
Conclusion
This compound represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The provided application notes and detailed experimental protocols offer a solid foundation for researchers to further explore the therapeutic applications of this promising class of compounds. Future studies focusing on lead optimization, elucidation of detailed mechanisms of action, and in vivo efficacy will be crucial for translating these findings into novel therapeutic agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. static.igem.org [static.igem.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. journals.asm.org [journals.asm.org]
- 17. m.youtube.com [m.youtube.com]
- 18. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Chromenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of chromene derivatives. The protocols outlined below are standard methodologies widely used in the field of microbiology and drug discovery to determine the efficacy of novel compounds against a variety of microbial pathogens.
Introduction to Chromenes and their Antimicrobial Potential
Chromenes, a class of oxygen-containing heterocyclic compounds, are prevalent in natural products and have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Derivatives of the chromene scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3][4] The urgent need for new therapeutic agents to combat the rise of antimicrobial resistance (AMR) has spurred research into novel chemical entities like chromenes.[1][5]
The antimicrobial action of chromenes is multifaceted, with studies suggesting various mechanisms.[1][5] Some chromene derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[5][6][7] Others may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity, leading to cell lysis and death.[5][7] This diverse range of mechanisms makes chromenes promising candidates for the development of new drugs to treat infections caused by multidrug-resistant pathogens.[5]
Quantitative Antimicrobial Activity of Chromene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chromene derivatives against selected microbial strains, providing a comparative overview of their potency.
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | [8] |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | [8] |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus | 4 | [8] |
| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis | 1-4 | [8] |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus aureus | 4 | [8] |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Staphylococcus epidermidis | 4 | [8] |
| 4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amine | Multiple bacterial strains | 10-25 | [9] |
| 4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amine | Multiple bacterial strains | 10-25 | [9] |
| 4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amine | Multiple bacterial strains | 10-25 | [9] |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | [4] |
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | [4] |
| Chromen-2-one 9a | Aspergillus fumigatus | 0.97 | [10] |
| Chromen-2-one 9a | Streptococcus pyogenes | 0.48 | [10] |
| Chromen-2-one 9a | Candida albicans | 0.48 | [10] |
| Chromene 14 | Enterococcus faecalis | 1.95 | [10] |
Note: The data presented is derived from different studies, and experimental conditions may vary. Direct comparison of MIC values should be made with caution.
Experimental Protocols
Detailed protocols for assessing the antimicrobial activity of chromene compounds are provided below.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.[8][11][12]
Materials:
-
Synthesized chromene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria[8]
-
RPMI-1640 medium for fungi[8]
-
Sterile 96-well microtiter plates[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[8]
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard[8]
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Dissolve the synthesized chromene compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).[8]
-
Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth (MHB or RPMI) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[8]
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.[8]
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[8][12]
Protocol 2: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][13][14]
Materials:
-
Synthesized chromene derivatives
-
Bacterial and fungal strains
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Compound Application: Add a fixed volume of the dissolved chromene derivative solution (at a known concentration) into each well.
-
Controls: Include a positive control (standard antibiotic) and a negative control (solvent used to dissolve the compound) in separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[13]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a follow-up to the MIC assay to determine if a compound is microbicidal (kills the microbe) or microbiostatic (inhibits its growth).[15][16][17]
Materials:
-
MIC plates from Protocol 1
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates[8]
-
Sterile pipette tips or loops
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[17]
-
Plating: Streak the aliquot onto a fresh agar plate.[15]
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacterial cells compared to the initial inoculum.[15][16][18] This is determined by observing the lowest concentration at which no colonies grow on the agar plate.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and potential signaling pathways involved in the antimicrobial activity of chromenes.
Caption: Workflow for Determining MIC and MBC.
Caption: Agar Well Diffusion Assay Workflow.
Caption: Potential Mechanisms of Antimicrobial Action of Chromenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. islandscholar.ca [islandscholar.ca]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microchemlab.com [microchemlab.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 7-Hydroxy-2,2-dimethylchromene and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vitro cytotoxicity data for 7-Hydroxy-2,2-dimethylchromene. The following application notes and protocols are based on published data for structurally related chromene derivatives and are provided as a representative guide. Experimental details should be optimized and validated for the specific compound and cell lines utilized.
Introduction
Chromenes are a class of heterocyclic compounds widely distributed in nature and also accessible through synthetic routes. The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This compound belongs to this class of compounds. Evaluating the in vitro cytotoxicity of novel chemical entities is a critical first step in the drug discovery process. This document provides an overview of common cytotoxicity assays and detailed protocols relevant to the assessment of chromene derivatives, supported by data from structurally similar compounds.
Data Presentation: In Vitro Cytotoxicity of Chromene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various chromene derivatives against several human cancer cell lines, as reported in the scientific literature. This data provides a comparative baseline for assessing the potential potency of this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Assay |
| 2-aryl-3-nitro-2H-chromene (Compound 4l) | MCF-7 | 0.2 | MTT |
| Benzochromene Derivative | MCF-7 | 4.6 - 21.5 | MTT |
| Pyridine-carbonitrile Analog (Compound 3d) | MCF-7 | 4.55 ± 0.88 | Not Specified |
| Pyridine-carbonitrile Analog (Compound 3d) | MDA-MB-231 | 9.87 ± 0.89 | Not Specified |
| 1H-benzo[f]chromene-2-carbothioamide (Difluoro-substituted) | MCF-7 | 5.4 | Not Specified |
| 1H-benzo[f]chromene-2-carbothioamide (Difluoro-substituted) | HepG-2 | 4.5 | Not Specified |
| Chromene Derivative (Compound 177e) | MCF-7 | 2.7 | Not Specified |
| Chromene Derivative (Compound 177f) | MCF-7 | 0.6 | Not Specified |
| Chromene Derivative (Compound 177m) | MCF-7 | 0.32 | Not Specified |
| Chromene Derivative (Compound 177e) | HCT-116 | 3.1 | Not Specified |
| Chromene Derivative (Compound 177f) | HCT-116 | 0.2 | Not Specified |
| Chromene Derivative (Compound 177m) | HCT-116 | 1.7 | Not Specified |
| Chromene Derivative (Compound 177e) | HepG-2 | 2.2 | Not Specified |
| Chromene Derivative (Compound 177f) | HepG-2 | 0.5 | Not Specified |
| Chromene Derivative (Compound 177m) | HepG-2 | 0.4 | Not Specified |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance.[1]
Materials:
-
96-well tissue culture plates
-
Chosen cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analog) stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis or late-stage apoptosis.
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Materials:
-
96-well tissue culture plates
-
Cells and compound treatment setup as described for the MTT assay
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for positive control)
-
Stop solution (if required by the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the test compound.
-
Include the following controls:
-
Untreated Control: Cells in medium only (for spontaneous LDH release).
-
Vehicle Control: Cells in medium with the same concentration of DMSO as the test compound.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer 30-60 minutes before the assay.
-
Blank: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Positive Control Absorbance - Untreated Control Absorbance)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the in vitro cytotoxicity testing process.
Potential Signaling Pathway for Chromene-Induced Cytotoxicity
Several studies on cytotoxic chromene derivatives suggest that their mechanism of action can involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[4][5]
Caption: A potential signaling pathway for chromene-induced apoptosis.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04758B [pubs.rsc.org]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 7-Hydroxy-2,2-dimethylchromene as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 7-Hydroxy-2,2-dimethylchromene scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making it a versatile starting point for the design and development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data summaries for leveraging this scaffold in drug discovery programs targeting cancer, microbial infections, and psychiatric disorders.
Anticancer Applications
Derivatives of this compound have exhibited potent cytotoxic activity against various cancer cell lines. A key mechanism of action for some of these compounds involves the inhibition of the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Coumarin-Cinnamic Acid Hybrid | HL-60 (Leukemia) | 8.09 | [4] |
| 1 | Coumarin-Cinnamic Acid Hybrid | MCF-7 (Breast) | 3.26 | [4] |
| 1 | Coumarin-Cinnamic Acid Hybrid | A549 (Lung) | 9.34 | [4] |
| 2 | Chromone-2-carboxamide | MCF-7 (Breast) | 25.7 | [5] |
| 2 | Chromone-2-carboxamide | MDA-MB-231 (Breast) | 48.3 | [5] |
| 3 | Thiazolidine Derivative | MCF-7 (Breast) | 1.27 | |
| 4 | Pyrazole Derivative | MCF-7 (Breast) | 16.50 |
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Experimental Protocols
This protocol describes a general method for the synthesis of coumarin-based derivatives starting from 7-hydroxy-4-methylcoumarin.
Materials:
-
7-hydroxy-4-methylcoumarin
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Appropriate aldehyde or ketone for derivatization
-
Glacial acetic acid
Procedure:
-
Synthesis of Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: A mixture of 7-hydroxy-4-methylcoumarin, ethyl chloroacetate, and anhydrous potassium carbonate in acetone is refluxed for 12-18 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from ethanol.
-
Synthesis of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide: The ester from the previous step is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 6-8 hours. Upon cooling, the acetohydrazide precipitates and is collected by filtration and recrystallized from ethanol.[6]
-
Synthesis of Schiff Bases/Heterocyclic Derivatives: The acetohydrazide is reacted with various aldehydes, ketones, or other appropriate reagents in a suitable solvent (e.g., ethanol with a catalytic amount of glacial acetic acid) under reflux for 4-12 hours to yield the final derivatives.[7][8] The products are then purified by recrystallization.
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Applications
The this compound scaffold has also been utilized to develop potent antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | Hydrazide Derivative | Staphylococcus aureus | 125 | |
| 5 | Hydrazide Derivative | Escherichia coli | 250 | |
| 6 | Triazole Derivative | Staphylococcus aureus | 62.5 | |
| 6 | Triazole Derivative | Escherichia coli | 125 | |
| 7 | Nitrochromene Derivative | Staphylococcus aureus (MRSA) | 4 | |
| 8 | Nitrochromene Derivative | Staphylococcus epidermidis | 1-4 |
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: General workflow for the development of antimicrobial this compound derivatives.
Experimental Protocols
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester
-
Hydrazine hydrate (100%)
-
Ethanol
-
Aromatic aldehydes
Procedure:
-
Hydrazide Formation: A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with ethanol, and dried to yield (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.[8][9]
-
Schiff Base Formation: The synthesized hydrazide is then reacted with various aromatic aldehydes in ethanol with a few drops of glacial acetic acid under reflux for 3-5 hours to produce the corresponding Schiff base derivatives.[7][9]
This protocol details the method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., ciprofloxacin, ampicillin)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antipsychotic Applications
Recent studies have explored the potential of this compound derivatives as atypical antipsychotic agents. The proposed mechanism of action involves the modulation of dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors.[10][11][12]
Quantitative Data Summary: Receptor Binding Affinity
While specific Ki values for a broad range of this compound derivatives are not extensively reported, the following table provides representative binding affinities for related chromene and other antipsychotic compounds to highlight the target profile.
| Compound Type | Receptor | Ki (nM) | Reference |
| Atypical Antipsychotic | Dopamine D2 | 0.5 - 20 | [13] |
| Atypical Antipsychotic | Serotonin 5-HT2A | 1 - 50 | [13] |
| Chromene Derivative (hypothetical) | Dopamine D2 | - | |
| Chromene Derivative (hypothetical) | Serotonin 5-HT2A | - |
Logical Relationship: Antipsychotic Drug Action
The diagram below illustrates the dual-receptor antagonism hypothesis for the action of atypical antipsychotics, a principle that can guide the design of novel this compound derivatives.
Caption: Dual antagonism of D2 and 5-HT2A receptors by potential antipsychotic agents.
Experimental Protocols
This protocol provides a general route for synthesizing chromanone derivatives with potential antipsychotic activity.
Materials:
-
7-Hydroxy-2,2-dimethylchroman-4-one
-
1,4-Dibromobutane
-
Potassium carbonate
-
Acetone
-
Arylpiperazine derivative
-
Dichloromethane
Procedure:
-
Alkylation: A mixture of 7-hydroxy-2,2-dimethylchroman-4-one, 1,4-dibromobutane, and potassium carbonate in acetone is refluxed for 24 hours. The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography.
-
Coupling with Arylpiperazine: The resulting bromoalkoxy derivative is dissolved in dichloromethane, and the desired arylpiperazine and triethylamine are added. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then washed with water, dried over sodium sulfate, and the solvent is removed. The final product is purified by recrystallization or column chromatography.
This protocol describes a general method to determine the binding affinity of synthesized compounds to dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)
-
Synthesized compounds
-
Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. metfop.edu.in [metfop.edu.in]
- 7. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide [mdpi.com]
- 8. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Synthetic 7-Hydroxy-2,2-dimethylchromene
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount for accurate downstream applications, including biological screening and structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the purification of synthetic 7-Hydroxy-2,2-dimethylchromene, a key intermediate in the synthesis of various biologically active molecules.
Introduction
This compound is a heterocyclic compound belonging to the chromene class, which is a common scaffold in a variety of natural products and synthetic compounds with diverse pharmacological activities.[1] The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, efficient purification is a critical step to obtain a high-purity final product. The two most common and effective purification techniques for chromene derivatives are recrystallization and column chromatography.[2] The choice of method depends on the impurity profile and the scale of the synthesis.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds.[3] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For chromene and coumarin (B35378) derivatives, ethanol (B145695) and aqueous ethanol have been reported as effective recrystallization solvents.[3][4][5][6]
Key Considerations for Solvent Selection:
-
The target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
The solvent should not react with the compound to be purified.
-
A relatively low boiling point is desirable for easy removal from the purified crystals.
Column Chromatography
Column chromatography is a powerful purification technique for separating mixtures of compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[7][8] For chromene derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[9]
Optimizing Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice. For basic compounds, a basic silica gel column, which can be prepared by washing a standard silica gel column with a mixture of triethylamine (B128534) and petroleum ether, may be beneficial.[9]
-
Mobile Phase Selection: The ideal mobile phase composition is often determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the desired compound and impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.
-
Loading the Sample: The crude sample should be dissolved in a minimal amount of the mobile phase or a more polar solvent and loaded onto the column as a concentrated band. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Quantitative Data Summary
| Purification Method | Compound | Solvent System | Recovery (%) | Reference |
| Mixed Solvent Recrystallization | 7-hydroxy Coumarin | 33% Aqueous Ethanol | 82.2 | [3] |
| Mixed Solvent Recrystallization | 7-hydroxy-4-methyl coumarin | 34% Aqueous Ethanol | - | [3] |
| Recrystallization | 7-hydroxy-4-methyl coumarin | Aqueous Ethanol | ~88 (yield) | [6] |
Note: The yield reported in reference[6] is for the overall synthesis and recrystallization, suggesting high recovery from the purification step.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is adapted from methods used for the purification of similar hydroxycoumarin derivatives.[3][6]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of chromene derivatives.[2][9]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane or Petroleum Ether
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane/ethyl acetate. The ideal solvent system will show good separation of the desired product from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the mobile phase flows through the column. The flow rate can be increased by applying gentle air pressure.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
Application Notes for Evaluating the Efficacy of 7-Hydroxy-2,2-dimethylchromene Derivatives
Introduction: 7-Hydroxy-2,2-dimethylchromene is a key structural motif found in a variety of natural and synthetic compounds, including coumarins and flavonoids. Derivatives of this scaffold have demonstrated significant potential in drug discovery, exhibiting a range of biological activities. Notably, studies have highlighted their promise as anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] This document provides detailed application notes and protocols for cell-based assays to quantify the efficacy of novel compounds based on this privileged structure. The following protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation.
Application Note 1: Assessment of Anticancer Efficacy
This section details two fundamental assays for evaluating the anticancer potential of this compound derivatives: the MTT assay for cytotoxicity and the Caspase-Glo® 3/7 assay for apoptosis induction.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5] The concentration of the solubilized formazan is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HCT-116) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5][7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Example Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) ± SD |
| A549 | This compound-X1 | 48 | 15.2 ± 1.8 |
| HCT-116 | This compound-X1 | 48 | 8.7 ± 0.9 |
| HeLa | This compound-X1 | 48 | 22.5 ± 2.4 |
| A549 | Doxorubicin (Positive Control) | 48 | 0.8 ± 0.1 |
Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[9] Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 assay is a luminescent method that measures their activity. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound (at concentrations around its IC₅₀ value) as described in the MTT protocol (steps 1-3). Incubate for a shorter period, typically 6, 12, or 24 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle agitation on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.
Example Data Presentation:
| Treatment (at IC₅₀) | Incubation Time (h) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| This compound-X1 | 12 | 4.2 ± 0.5 |
| This compound-X1 | 24 | 7.8 ± 0.9 |
| Staurosporine (Positive Control) | 12 | 10.5 ± 1.1 |
Application Note 2: Assessment of Anti-Inflammatory Efficacy
This section describes an assay to evaluate the ability of this compound derivatives to inhibit a key inflammatory pathway, the NF-κB (Nuclear Factor-Kappa B) signaling pathway.[11]
NF-κB Activation Assessment using a Reporter Assay
The NF-κB pathway is central to regulating inflammatory responses.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[11] Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13] An NF-κB reporter assay utilizes a plasmid containing a reporter gene (e.g., luciferase or SEAP) under the control of NF-κB response elements.[11][14] Inhibition of the pathway by a test compound results in a decreased reporter signal.
NF-κB Signaling Pathway (Canonical)
Caption: Canonical NF-κB pathway and a potential point of inhibition.
Detailed Protocol:
-
Cell Culture and Transfection: Culture cells such as HEK293 or RAW 264.7 macrophages. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Alternatively, use a stable cell line expressing the NF-κB reporter.
-
Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), to the wells. Include "unstimulated" and "stimulated vehicle" controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the "stimulated vehicle" control. Determine the IC₅₀ value.
Example Data Presentation:
| Compound | Stimulant | IC₅₀ (µM) ± SD | Max Inhibition (%) |
| This compound-X2 | LPS | 12.4 ± 1.5 | 85 |
| Bay 11-7082 (Positive Control) | LPS | 2.1 ± 0.3 | 98 |
Application Note 3: Assessment of Antioxidant Efficacy
Chronic inflammation and cancer are often associated with oxidative stress caused by reactive oxygen species (ROS).[15] This assay evaluates the intracellular antioxidant activity of a compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within the cell.[16][17] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17] Antioxidants scavenge ROS, thereby reducing the formation of DCF.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound and Probe Loading: Wash the cells with PBS. Treat the cells with medium containing the test compound and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the medium, wash the cells with PBS, and then add a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), in PBS.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample. Determine the percentage inhibition of ROS production for each compound concentration compared to the control (cells treated with AAPH but no compound).
Example Data Presentation:
| Compound | CAA Value (µmol Quercetin Equivalents/100 µmol compound) ± SD |
| This compound-X3 | 45.6 ± 3.1 |
| Quercetin (Positive Control) | 100.0 (by definition) |
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioivt.com [bioivt.com]
- 16. bioivt.com [bioivt.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of 7-Hydroxy-2,2-dimethylchromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-2,2-dimethylchromene is a key heterocyclic scaffold found in a variety of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antioxidant, and anti-inflammatory properties. The development of efficient and scalable synthetic methodologies is crucial for facilitating further research and potential commercialization of compounds based on this privileged structure.
These application notes provide detailed protocols for the scalable synthesis of this compound, focusing on two primary methodologies: a Lewis acid-catalyzed condensation and a microwave-assisted synthesis. The protocols are designed to be adaptable for large-scale production, with considerations for reaction conditions, purification, and yield optimization.
Data Presentation
The following tables summarize quantitative data for the described synthetic methodologies, allowing for a clear comparison of key reaction parameters.
Table 1: Quantitative Data for Lewis Acid-Catalyzed Synthesis
| Parameter | Conventional Heating |
| Starting Materials | Resorcinol (B1680541), 3,3-Dimethylacrylic Acid |
| Catalyst | Methanesulfonic Acid / Phosphorus Pentoxide |
| Solvent | Methanesulfonic Acid |
| Temperature | 70°C |
| Reaction Time | 12 hours |
| Typical Yield | 64-98% (of chroman-4-one precursor) |
| Purification Method | Crystallization |
Table 2: Quantitative Data for Microwave-Assisted Synthesis
| Parameter | Microwave Irradiation |
| Starting Materials | Resorcinol, 4,4-dimethoxy-2-methyl-2-butanol |
| Catalyst | Not explicitly required |
| Solvent | Pyridine (anhydrous) |
| Temperature | 220°C (constant) |
| Reaction Time | 4 hours |
| Typical Yield | High (specific yield dependent on substrate) |
| Purification Method | Silica (B1680970) Gel Column Chromatography |
Experimental Protocols
Protocol 1: Scalable Lewis Acid-Catalyzed Synthesis of 7-Hydroxy-2,2-dimethylchroman-4-one (Precursor to this compound)
This protocol describes the Friedel-Crafts acylation of resorcinol with 3,3-dimethylacrylic acid, followed by an intramolecular cyclization to yield 7-hydroxy-2,2-dimethylchroman-4-one. This intermediate can then be reduced to the target molecule, this compound.
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Methanesulfonic acid
-
Phosphorus pentoxide
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Reaction vessel with mechanical stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, cautiously add methanesulfonic acid. While stirring, slowly add phosphorus pentoxide, ensuring the temperature is controlled.
-
Addition of Reactants: To the stirred solution, add resorcinol, followed by the portion-wise addition of 3,3-dimethylacrylic acid.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 12 hours with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a vessel containing ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with deionized water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 7-hydroxy-2,2-dimethylchroman-4-one, can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis of 2,2-Dimethylchromenes
This protocol outlines a rapid, one-pot synthesis of a 2,2-dimethylchromene derivative from a substituted phenol (B47542) and an acetylenic precursor under microwave irradiation. This method can be adapted for the synthesis of this compound by using resorcinol as the starting phenol.
Materials:
-
Resorcinol
-
4,4-dimethoxy-2-methyl-2-butanol
-
Pyridine (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine resorcinol, 4,4-dimethoxy-2-methyl-2-butanol, and anhydrous pyridine.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 220°C for 4 hours with continuous stirring.
-
Cooling and Dilution: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Scalable Synthesis
Caption: Workflow for the scalable synthesis and purification of this compound.
Logical Relationship of Synthesis Methodologies
Caption: Key synthetic routes to this compound from common precursors.
Signaling Pathways
While the direct signaling pathways of this compound are still under active investigation, many chromene derivatives are known to exert their biological effects through various molecular mechanisms. Based on the activities of structurally related compounds, potential signaling pathways that may be modulated by this compound include:
-
Anti-inflammatory Pathways: Chromenes have been reported to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). This would involve the modulation of the arachidonic acid cascade, leading to a reduction in the production of prostaglandins (B1171923) and leukotrienes.
-
Antioxidant Response Pathways: The phenolic hydroxyl group in this compound suggests potential antioxidant activity. This could involve direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes through pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
-
Antibacterial Mechanisms: The antibacterial activity of chromenes can be attributed to various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial DNA replication.
Further research is required to elucidate the specific molecular targets and signaling cascades directly affected by this compound.
Caption: Potential signaling pathways and molecular targets of this compound.
Troubleshooting & Optimization
troubleshooting common issues in 7-Hydroxy-2,2-dimethylchromene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-2,2-dimethylchromene. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, a substituted chromene, can be approached through several key methodologies. The most common routes involve the reaction of a substituted phenol, in this case, resorcinol (B1680541) (1,3-dihydroxybenzene), with an α,β-unsaturated aldehyde or a related compound. One prevalent method is the condensation of resorcinol with 3-methyl-2-butenal. Another approach involves a Claisen rearrangement of a suitably substituted allyl phenyl ether. Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.
Q2: What are the typical catalysts used in this synthesis?
A2: The choice of catalyst is critical and depends on the specific synthetic route. For condensation reactions, both Brønsted and Lewis acids are commonly used. Examples include p-toluenesulfonic acid (p-TSA), scandium triflate (Sc(OTf)₃), and various metal chlorides. In some protocols, a base might be used. For microwave-assisted synthesis, pyridine (B92270) is often used as both a catalyst and a solvent.
Q3: What are the expected yields for this synthesis?
A3: Yields for the synthesis of this compound can be variable and are highly dependent on the chosen synthetic route, reaction conditions, and the purity of the starting materials. While some modern methods, such as microwave-assisted synthesis, can offer improved yields, it is not uncommon to encounter moderate to low yields, especially during optimization.
Q4: What are the standard purification techniques for the final product?
A4: The primary method for purifying this compound is silica (B1680970) gel column chromatography. The choice of eluent system is crucial for achieving good separation from byproducts and unreacted starting materials. A common starting point is a mixture of ethyl acetate (B1210297) and hexane (B92381), with the polarity adjusted based on TLC analysis. Recrystallization can also be a viable method for obtaining a highly pure product if a suitable solvent is found.
Troubleshooting Guide
Low or No Product Yield
Q5: I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A5: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Starting Material Quality: Ensure that your resorcinol and the α,β-unsaturated aldehyde (e.g., 3-methyl-2-butenal) are of high purity. Impurities in starting materials can inhibit the reaction or lead to the formation of side products.
-
Catalyst Activity: The catalyst may be old, deactivated, or used in an incorrect amount.
-
Lewis Acids: Ensure your Lewis acid is anhydrous, as moisture can significantly reduce its activity.
-
Brønsted Acids: Use a fresh batch of the acid catalyst.
-
-
Reaction Temperature and Time: The reaction may require specific temperature and time parameters that have not been met.
-
Conventional Heating: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid product degradation at elevated temperatures.
-
Microwave Synthesis: For microwave-assisted protocols, ensure the correct temperature and time are programmed. A temperature of around 220°C for several hours has been reported for the synthesis of similar chromenes.[1]
-
-
Solvent Choice: The solvent can play a crucial role. While some reactions are performed neat, others require a specific solvent to proceed efficiently. Ensure you are using a dry, appropriate solvent.
Formation of Multiple Products/Side Reactions
Q6: My reaction mixture shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize their formation?
A6: The formation of multiple products is a frequent challenge in chromene synthesis. The nature of the side products can depend on the reaction pathway.
-
Isomer Formation: The reaction of resorcinol can potentially lead to the formation of the isomeric product, 5-Hydroxy-2,2-dimethylchromene. The regioselectivity of the reaction is influenced by the catalyst and reaction conditions. Screening different catalysts may help improve the selectivity towards the desired 7-hydroxy isomer.
-
Polymerization: α,β-Unsaturated aldehydes can be prone to polymerization, especially under acidic conditions and at higher temperatures. Using a milder catalyst or lower temperatures might mitigate this issue.
-
Claisen Rearrangement Byproducts: If your synthesis involves a Claisen rearrangement, incomplete rearrangement or subsequent side reactions of the rearranged intermediate can lead to a complex product mixture. Careful control of the reaction temperature is crucial for this type of reaction.
Table 1: General Troubleshooting for Side Product Formation
| Issue | Potential Cause | Recommended Action |
| Isomeric Products | Lack of regioselectivity | Screen different Lewis or Brønsted acid catalysts. Optimize reaction temperature. |
| Polymerization of Aldehyde | Harsh acidic conditions, high temperature | Use a milder catalyst. Lower the reaction temperature and monitor by TLC. |
| Byproducts from Rearrangement | Incomplete or side reactions of intermediates | Maintain precise temperature control. Ensure an inert atmosphere if necessary. |
Purification Challenges
Q7: I am struggling to purify the final product. What are some tips for effective purification?
A7: Purification of 2,2-dimethylchromenes can be challenging due to the presence of closely related byproducts.
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (hexane/ethyl acetate) can be effective.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel and that the column is packed correctly to achieve good separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.
-
Removal of Acidic/Basic Impurities: If your work-up involves an acid or base, ensure it is thoroughly removed by washing the organic layer with a saturated sodium bicarbonate solution (for acid) or a dilute acid solution (for base), followed by a brine wash.[1]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a 2,2-Dimethylchromene Derivative
This protocol is adapted from a general method for the synthesis of 2,2-dimethylchromenes and may require optimization for this compound.[1]
Materials:
-
Resorcinol
-
4,4-dimethoxy-2-methyl-2-butanol (B1598971) (as a precursor to the α,β-unsaturated ketone)
-
Pyridine (anhydrous)
-
Microwave synthesis reactor
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a 10 mL microwave reaction vessel, combine resorcinol (1.0 mmol), 4,4-dimethoxy-2-methyl-2-butanol (1.2 mmol), and anhydrous pyridine (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 220°C for 4 hours with continuous stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting flow for low product yield.
References
Technical Support Center: Optimizing Chromene Synthesis
Welcome to the technical support center for chromene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of chromene derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during chromene synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired chromene product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low product yield is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or incrementally increasing the temperature, ensuring it does not surpass the decomposition temperature of your reactants or product.[1]
-
Catalyst Inactivity: The choice and activity of the catalyst are critical.[2][3]
-
Ensure your catalyst is fresh and has been stored correctly. Some catalysts, like Lewis acids (e.g., AlCl₃), are moisture-sensitive.[1][4]
-
Consider screening different types of catalysts (e.g., basic catalysts like piperidine, Lewis acids, or solid-supported catalysts).[2]
-
Optimize the catalyst loading. For some reactions, increasing the catalyst amount (e.g., from 10 mol% to 20 mol%) can improve yields.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature plays a significant role in reaction kinetics.[2] While some chromene syntheses proceed well at room temperature, others may require heating or refluxing to go to completion.[2][5] Conversely, excessively high temperatures can lead to byproduct formation and decomposition.[2][4] It is advisable to screen a range of temperatures to find the optimal condition.[2]
-
Solvent: The polarity of the solvent can significantly affect the reaction rate and yield.[2] Protic solvents like ethanol (B145695) and water are commonly used and often give good results.[2] In some instances, aprotic solvents or solvent-free conditions might be more effective.[2] A solvent screen is recommended, especially for new substrates.[4][6]
-
-
Purity of Reactants: The purity of your starting materials, especially aldehydes, can impact the reaction outcome. Impurities can interfere with the catalyst or lead to side reactions.[2] Ensure all reactants are of high purity, and consider purifying them if necessary.[1] Solvents should be anhydrous, as moisture can deactivate catalysts.[1]
-
Issue 2: Formation of Impurities and Side Products
-
Question: My TLC plate shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of byproducts is a common challenge. Here’s how you can address it:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time.[2] Over-running the reaction or using excessively high temperatures can promote the formation of side products.[2]
-
Catalyst Choice: The selectivity of the reaction is often dictated by the catalyst. A well-chosen catalyst can favor the formation of the desired product over other possible isomers or byproducts.[2]
-
Isomer Formation: In some chromene syntheses, the formation of benzofuran (B130515) derivatives can be a competing reaction. Careful control of reaction conditions and catalyst choice can enhance selectivity.[1]
-
Polymerization: Some reactants, like acrolein, can polymerize, especially at elevated temperatures. Adding the reactant slowly to the reaction mixture or using a polymerization inhibitor can mitigate this issue.[1]
-
Order of Addition: In multi-component reactions, the order in which reactants are added can influence the outcome.[2]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my chromene derivative. What are some common purification challenges and their solutions?
-
Answer: Purification can be challenging, but optimizing your technique can lead to a pure product.
-
Poor Separation in Column Chromatography:
-
Optimize the Mobile Phase: The polarity of your eluent is crucial. If your compound and impurities elute too quickly and close together, the mobile phase is likely too polar.[7] Try decreasing the proportion of the more polar solvent.[7]
-
Gradient Elution: Instead of an isocratic (single solvent mixture) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective for separating compounds with different polarities.[7]
-
-
Product Decomposition on Silica (B1680970) Gel: Some chromenes can be sensitive to acidic silica gel.[1] In such cases, you can neutralize the silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) before use.[1]
-
"Oiling Out" During Recrystallization: This occurs when the solute comes out of solution at a temperature above its melting point.[7] To prevent this, you can try increasing the solvent volume, modifying the solvent system to one with a lower boiling point, or allowing for slower cooling.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the synthesis of chromene derivatives?
A1: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors will ultimately determine the yield and purity of your final product.[2]
Q2: Are there any "green" or environmentally friendly methods for chromene synthesis?
A2: Yes, several green synthetic approaches have been developed. These often involve the use of water as a solvent, solvent-free reaction conditions, reusable catalysts (such as heterogeneous catalysts), and energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis.[2][4][8] These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.[2]
Q3: Can the catalyst be recovered and reused?
A3: The reusability of a catalyst depends on its nature. Heterogeneous catalysts, such as those supported on silica or magnetic nanoparticles, can often be recovered by simple filtration or magnetic separation and reused for several reaction cycles without a significant loss of activity.[2] This is a key aspect of green chemistry and can significantly reduce the overall cost of the synthesis.[2]
Q4: My chromene compound is precipitating in the assay medium during biological screening. What can I do?
A4: Compound precipitation is a common issue for hydrophobic molecules. You can try optimizing the final DMSO concentration to be as low as possible (ideally below 0.5%), using a co-solvent like ethanol, incorporating non-ionic surfactants at low concentrations, briefly sonicating the stock solution before dilution, or pre-warming the assay medium to 37°C.[9]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of chromene derivatives, allowing for easy comparison of different reaction conditions.
Table 1: Effect of Catalyst on Chromene Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine (20) | Ethanol | Reflux | 5 | 95 | [2] |
| 2 | DABCO (20) | Ethanol | Room Temp | 8 | 92 | [2] |
| 3 | L-Proline (20) | Ethanol | Reflux | 6 | 90 | [3] |
| 4 | Fe₃O₄@SiO₂@Mel@DABCO (30 mg) | EtOH:H₂O (1:1) | Room Temp | 0.25 | 98 | [10] |
| 5 | CAN (10) | Ethanol | Room Temp | 30 min | 85 | [11] |
Table 2: Effect of Solvent on Chromene Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Ethanol | Reflux | 5 | 95 | [2] |
| 2 | Piperidine | Water | Reflux | 6 | 90 | [2] |
| 3 | Piperidine | Acetonitrile | Reflux | 10 | 75 | [2] |
| 4 | Piperidine | Dichloromethane | Reflux | 12 | 60 | [2] |
| 5 | HUC (20 mg) | EtOH/H₂O (1:1) | Room Temp | 0.5 | 97 | [12] |
| 6 | None | Solvent-free | 70 | 0.5 | 92 | [13] |
Table 3: Effect of Temperature on Chromene Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | MML | Ethanol | 30 | 3 | 75 | [5] |
| 2 | MML | Ethanol | 40 | 3 | 85 | [5] |
| 3 | MML | Ethanol | 50 | 3 | 96 | [5] |
| 4 | MML | Ethanol | 60 | 3 | 88 | [5] |
| 5 | MML | [EMIM][BF4] | 40 | 3 | 82 | [14] |
| 6 | MML | [EMIM][BF4] | 50 | 3 | 98 | [14] |
| 7 | MML | [EMIM][BF4] | 60 | 3 | 91 | [14] |
Experimental Protocols
General Protocol for Three-Component Synthesis of 2-Amino-4H-Chromenes
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
-
Preparation: To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and the activated phenol (B47542) or naphthol derivative (1 mmol).[2]
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.[2]
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.2 mmol) to the reaction mixture.[2]
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or under reflux), depending on the specific requirements of the chosen catalyst and substrates.[2]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture is typically cooled to room temperature, and the solid product is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)
This protocol is based on a published method for the synthesis of 2H-chromenes.[4]
-
Preparation: To a 5 mL sealed tube, add the O-allyl salicylaldehyde (B1680747) substrate (0.1 mmol) and the [2.2.1]-bicyclic hydrazine (B178648) catalyst (10 mol%, 0.01 mmol).[4]
-
Solvent Addition: Add ethanol (0.5 mL) to the sealed tube.[4]
-
Reaction: Seal the tube and heat the reaction mixture to 140 °C for 12 hours.[4]
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by flash chromatography to yield the desired 2H-chromene.[4]
Note: This is a general protocol and may require optimization. For certain substrates, increasing the catalyst loading to 20 mol% and switching the solvent to isopropanol (B130326) may be necessary to improve the yield.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemmethod.com [chemmethod.com]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-2,2-dimethylchromene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 7-Hydroxy-2,2-dimethylchromene synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for the synthesis of this compound is the condensation reaction between resorcinol (B1680541) and an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal (B57294) (also known as senecialdehyde), in the presence of a catalyst. This reaction typically proceeds via an initial oxa-Michael addition followed by intramolecular cyclization and dehydration to form the chromene ring.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
Resorcinol: A dihydroxybenzene that forms the phenolic backbone of the chromene.
-
3-Methyl-2-butenal (Senecialdehyde): An α,β-unsaturated aldehyde that provides the gem-dimethyl group at the C2 position and the remaining carbons for the heterocyclic ring.
-
Catalyst: Various catalysts can be employed, including Lewis acids, Brønsted acids, or bases, to facilitate the reaction.
-
Solvent: An appropriate solvent is chosen to dissolve the reactants and facilitate the reaction, with choices ranging from pyridine (B92270) to toluene (B28343) depending on the specific protocol.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the chosen reaction conditions, including the catalyst, solvent, temperature, and reaction time. Reported yields for similar chromene syntheses can range from moderate to high. Optimization of reaction parameters is crucial for maximizing the yield. Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times compared to conventional heating.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), can be used to separate the product from the starting materials and any intermediates or byproducts. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can often be attributed to several factors. Consider the following troubleshooting steps:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. If you are using a Lewis or Brønsted acid, ensure it is not being deactivated by impurities. For base-catalyzed reactions, the strength of the base can influence the reaction rate and side product formation. Consider screening different catalysts.
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired reaction and potential side reactions. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to decomposition of reactants or products, or the formation of undesired byproducts. Experiment with a range of temperatures to find the optimum.
-
Presence of Water: Many of the catalysts used in this synthesis are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can quench the catalyst and hinder the reaction.
-
Purity of Starting Materials: Impurities in the resorcinol or 3-methyl-2-butenal can interfere with the reaction. Ensure the purity of your starting materials, and consider purification if necessary.
Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired this compound. Common side reactions include:
-
Polymerization of the Aldehyde: 3-Methyl-2-butenal can be prone to polymerization, especially under harsh acidic or basic conditions. This can be minimized by controlling the reaction temperature and adding the aldehyde slowly to the reaction mixture.
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming other chromene isomers if the cyclization is not regioselective. Careful selection of the catalyst and reaction conditions can improve the selectivity for the desired product.
-
Decomposition: At elevated temperatures, the starting materials or the product may decompose. Running the reaction at the lowest effective temperature can help to minimize decomposition.
Q3: The purification of the final product is difficult. What are some recommended purification techniques?
A3: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for purifying the product. A gradient elution with a mixture of hexane and ethyl acetate is often successful in separating the desired chromene from impurities.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to deprotonate the phenol, which can then be re-protonated and extracted back into an organic solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chromene Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | None | 140 (Microwave) | 0.25 | 85 | Based on similar microwave-assisted chromene syntheses |
| 2 | Phenylboronic Acid | Toluene | 110 (Reflux) | 12 | 70-80 | Based on Bissada et al. methodology for precocene synthesis[2] |
| 3 | Ytterbium Triflate | Toluene | 110 (Reflux) | 24 | Moderate | General method for 2,2-dimethyl-2H-chromene synthesis[3] |
| 4 | N,N-Dimethylaniline | N/A | 200 (Microwave) | 0.1-0.17 | High | For cyclization of propargyl ethers[4] |
Note: Yields are representative for the synthesis of similar chromene structures and may vary for this compound.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the microwave-assisted synthesis of 2,2-dimethyl-2H-chromenes.
Materials:
-
Resorcinol
-
3-Methyl-2-butenal
-
Pyridine
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vessel, add resorcinol (1.0 mmol), 3-methyl-2-butenal (1.5 mmol), and pyridine (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 140°C for 15 minutes with continuous stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Phenylboronic Acid-Mediated Synthesis
This protocol is based on the methodology developed by Bissada et al. for the synthesis of precocenes.[2]
Materials:
-
Resorcinol
-
3-Methyl-2-butenal
-
Phenylboronic acid
-
Toluene
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add resorcinol (1.0 mmol), 3-methyl-2-butenal (1.2 mmol), phenylboronic acid (1.1 mmol), and toluene (20 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to obtain this compound.
-
Confirm the structure of the product by spectroscopic methods.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
side product formation in the synthesis of 7-Hydroxy-2,2-dimethylchromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-2,2-dimethylchromene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on side product formation.
Issue 1: Low Yield of this compound and Formation of an Unwanted Isomer.
-
Question: My reaction of resorcinol (B1680541) with 3-methyl-2-butenal (B57294) is giving a low yield of the desired this compound. I am also observing the formation of a significant amount of an isomeric byproduct. How can I improve the yield and selectivity of my reaction?
-
Answer: The reaction between resorcinol and an α,β-unsaturated aldehyde like 3-methyl-2-butenal can lead to the formation of two potential isomers: the linear product (this compound) and the angular product (5-Hydroxy-2,2-dimethylchromene). The formation of the angular isomer is a common side reaction.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is crucial for directing the regioselectivity of this reaction. While various catalysts can be employed for chromene synthesis, the use of pyridine (B92270) as a catalyst has been reported to favor the formation of the desired linear 7-hydroxy isomer.
-
Reaction Conditions:
-
Temperature: Running the reaction at an elevated temperature, typically refluxing in a suitable solvent, is often necessary to drive the reaction to completion. However, excessively high temperatures might promote side reactions. Careful optimization of the reaction temperature is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield of the desired product and could lead to the formation of degradation products.
-
-
Purification: Careful purification is essential to separate the desired this compound from the isomeric byproduct and other impurities. Column chromatography on silica (B1680970) gel is a standard and effective method for this separation. A solvent system of ethyl acetate (B1210297) in hexane (B92381) is commonly used for elution.
-
Issue 2: Formation of Chroman and other Over-reduced or Oxidized Byproducts.
-
Question: Besides the desired chromene, my reaction mixture contains the corresponding chroman (7-Hydroxy-2,2-dimethylchroman) and other unidentified byproducts that seem to be related to over-reduction or oxidation. What causes this and how can I prevent it?
-
Answer: The formation of the saturated chroman derivative and other related byproducts can occur under certain reaction conditions.
Troubleshooting Steps:
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the starting material and the product. Phenolic compounds are susceptible to oxidation, which can be catalyzed by trace metals and air.
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities in the resorcinol or 3-methyl-2-butenal could lead to unexpected side reactions. Use freshly distilled or purified reagents if necessary.
-
Choice of Solvent: The choice of solvent can influence the reaction pathway. A non-polar, aprotic solvent is generally preferred for this condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct method for the synthesis of this compound is the condensation of resorcinol with 3-methyl-2-butenal. This reaction is typically catalyzed by a base, such as pyridine, and is a type of chromene synthesis involving an α,β-unsaturated aldehyde.
Q2: What are the expected major side products in this synthesis?
A2: The primary side product is often the angular isomer, 5-Hydroxy-2,2-dimethylchromene. Depending on the reaction conditions, other potential byproducts include the corresponding saturated chroman, 7-Hydroxy-2,2-dimethylchroman, and various polymeric or degradation products resulting from the self-condensation of the aldehyde or side reactions of resorcinol.
Q3: How can I confirm the structure of my product and identify the side products?
A3: Standard spectroscopic techniques are used for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the linear and angular isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of byproducts.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) of the chromene ring.
Q4: Are there any alternative reagents to 3-methyl-2-butenal for this synthesis?
A4: Yes, other reagents can be used to introduce the dimethylallyl group. These include 3,3-dimethylacrylic acid (senecioic acid) or its derivatives. However, the reaction conditions will differ, and these may involve different types of cyclization reactions.
Experimental Protocols
Key Experiment: Synthesis of this compound from Resorcinol and 3-methyl-2-butenal
-
Materials:
-
Resorcinol
-
3-methyl-2-butenal
-
Pyridine (catalyst)
-
Toluene (or another suitable aprotic solvent)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
To a solution of resorcinol in a suitable solvent (e.g., toluene), add a catalytic amount of pyridine.
-
Heat the mixture to reflux.
-
Slowly add 3-methyl-2-butenal to the refluxing mixture over a period of time.
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
-
-
Note: The specific molar ratios of reactants and the amount of catalyst may need to be optimized for best results.
Data Presentation
Table 1: Troubleshooting Guide for Side Product Formation
| Observed Issue | Potential Cause | Recommended Action |
| High percentage of angular isomer (5-Hydroxy-2,2-dimethylchromene) | Non-optimal catalyst or reaction conditions promoting attack at the C2 position of resorcinol. | Use pyridine as a catalyst. Optimize reaction temperature and time. |
| Presence of 7-Hydroxy-2,2-dimethylchroman | Over-reduction during the reaction or workup. | Ensure the reaction is carried out under an inert atmosphere. Avoid harsh reducing agents during workup. |
| Formation of dark, polymeric material | Self-condensation of 3-methyl-2-butenal or degradation of resorcinol. | Add the aldehyde slowly to the heated resorcinol solution. Ensure the purity of starting materials. |
| Low overall yield | Incomplete reaction or product loss during purification. | Monitor the reaction to completion by TLC. Optimize the column chromatography conditions to ensure good separation. |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimization of HPLC Methods for Chromene Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of chromene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for chromene derivatives?
A1: A robust starting point for separating chromene derivatives is to use a reversed-phase C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water.[1] Incorporating a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, is often recommended to improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the column.[1] For samples containing compounds with a wide range of polarities, such as plant extracts, a gradient elution from a lower to a higher concentration of acetonitrile is generally effective.[1]
Q2: What are the most critical factors to consider when selecting an HPLC column?
A2: The most critical decision is choosing the stationary phase, which is based on the analyte's properties like solubility and chemical structure.[2][3] For chromene derivatives, which are often moderately polar to non-polar, reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) are the most common choice.[4] Other key column specifications include:
-
Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and resolution but generate higher backpressure. 5 µm particles are a common starting point.[2]
-
Column Dimensions (Length and Internal Diameter): Longer columns offer better resolution but result in longer analysis times and higher backpressure.[2] Shorter columns are suitable for faster analyses.[2] Smaller internal diameters can increase sensitivity when the sample amount is limited.[2]
-
Pore Size: For small molecules like most chromene derivatives (<2000 MW), pore sizes of 60Å–180Å are typically used.[2]
Q3: How do I prepare complex samples, like crude plant extracts, before HPLC analysis?
A3: Proper sample preparation is crucial to protect the HPLC column and obtain a clean chromatogram.[1] A typical workflow for plant extracts includes:
-
Extraction: Use a suitable solvent like methanol (B129727) or ethanol (B145695) to extract the compounds of interest from the plant material.[1]
-
Filtration: Filter the initial extract to remove large particulate matter.[1]
-
Solid-Phase Extraction (SPE): For complex matrices, use an SPE cartridge (a C18 cartridge is often a good choice) to remove interfering compounds and concentrate the chromene derivatives.[1]
-
Final Filtration: Before injection, filter the final sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining microparticulates.[1]
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows peaks that are overlapping or not fully separated. How can I improve the resolution?
A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.
-
Optimize the Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting peaks.[1] Try decreasing the rate of change of the organic solvent concentration (e.g., reduce the %B/min).
-
Change the Organic Solvent: The choice of organic solvent (the 'B' solvent) affects selectivity. Switching from acetonitrile to methanol, or using a ternary mixture (e.g., water, acetonitrile, methanol), can alter the elution order and improve separation.[1][5]
-
Adjust the Flow Rate: Lowering the mobile phase flow rate can increase column efficiency and sometimes improve resolution, although it will lengthen the analysis time.[1]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column is the most powerful way to alter selectivity.[6] If you are using a C18 column, consider a Phenyl-Hexyl or a polar-embedded phase column, which can offer different interactions (e.g., π-π interactions) with the aromatic structure of chromenes.[3][7]
Problem 2: Peak Tailing
Q: My peaks are asymmetrical and show significant tailing. What are the causes and solutions?
A: Peak tailing can compromise integration accuracy and resolution.[8] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Acidify the Mobile Phase: Unwanted interactions with acidic residual silanol groups on the silica-based column packing are a primary cause of tailing for many compounds. Adding a small amount of an acid modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of these silanols and dramatically improve peak shape.[1]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9] Try reducing the injection volume or diluting the sample.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using a high-quality, well-end-capped column.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Unstable or Drifting Baseline
Q: I am observing a noisy or drifting baseline, which makes it difficult to detect small peaks. What should I do?
A: A stable baseline is essential for accurate quantification.[1] Baseline issues often point to problems with the mobile phase or the detector.
-
Mobile Phase Preparation:
-
Degassing: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Dissolved gases can form bubbles in the detector cell, causing noise.[1][10]
-
Purity and Freshness: Use only HPLC-grade solvents and prepare mobile phases fresh daily, especially aqueous buffers which can support microbial growth.[1][10]
-
Filtration: Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.[1]
-
-
System Equilibration: Allow the column to equilibrate fully with the mobile phase before starting injections. A stable baseline is a good indicator that the column is ready.[1]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can cause the baseline to drift.[1][10]
-
Detector Issues: The UV detector lamp has a finite lifetime. If the lamp energy is low, it can cause noise. Check the lamp's usage and replace it if necessary.[1]
Problem 4: Inconsistent Retention Times
Q: The retention times for my peaks are shifting between injections or analytical runs. How can I improve reproducibility?
A: Consistent retention times are critical for reliable peak identification.[1] Fluctuations are often caused by changes in the mobile phase, temperature, or column equilibration.
-
Mobile Phase Composition: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump is functioning correctly and mixing solvents accurately.[1] Keep solvent reservoirs capped to prevent evaporation of the more volatile organic component, which would alter the mobile phase composition over time.[1]
-
Column Equilibration: Always ensure the column is fully re-equilibrated with the initial mobile phase conditions between gradient runs.[1] Insufficient equilibration is a common cause of retention time drift in gradient analysis.
-
Temperature Stability: Use a column oven to eliminate the impact of ambient temperature fluctuations on retention.[11]
-
Pump Performance: Check for leaks in the pump and ensure the check valves are clean and functioning correctly to guarantee a stable and accurate flow rate.
Data and Protocols
Table 1: Recommended Starting HPLC Conditions for Chromene Derivatives
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 or Phenyl-Hexyl | Good retention for moderately polar to non-polar chromene structures. Phenyl phases can offer alternative selectivity.[4][7] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | A standard analytical column providing a good balance of resolution, speed, and backpressure.[2] |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape.[1] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent. Acetonitrile often provides better peak shape and lower viscosity. Methanol offers different selectivity.[1][12] |
| Gradient Program | 5% to 95% B over 20-30 minutes | A "scouting gradient" to determine the elution profile of all compounds in the sample.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[14] |
| Column Temperature | 30 - 40 °C | Improves efficiency and reproducibility by reducing mobile phase viscosity and minimizing temperature fluctuations.[11] |
| Detection | UV Detector (e.g., 254 nm, 280 nm) | Chromenes typically have strong UV absorbance. Wavelength should be optimized based on the analyte's UV spectrum. |
| Injection Volume | 5 - 20 µL | A typical range to avoid column overload while ensuring adequate signal.[15] |
Experimental Protocol: General Method Development Strategy
-
Define Objectives: Clearly define the goal of the separation (e.g., quantification of specific chromenes, purity assessment, isolation).
-
Analyte Characterization: Gather information on the polarity, pKa, and UV absorbance maxima of the target chromene derivatives.
-
Initial Column and Mobile Phase Selection: Based on analyte properties, select an initial column and mobile phase system. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common starting point.[1]
-
Perform a Scouting Gradient: Run a broad linear gradient (e.g., 5-95% organic solvent over 20-30 minutes) to elute all compounds in the sample and get a general idea of the required mobile phase strength.[13][16]
-
Optimize Gradient Slope and Time: Based on the scouting run, adjust the gradient to improve resolution in the region where analytes elute. A shallower gradient slope provides better resolution for complex mixtures.[1]
-
Optimize for Peak Shape: If peak tailing is observed, ensure an appropriate modifier (e.g., 0.1% formic acid) is present in the mobile phase.[1]
-
Fine-Tune Selectivity: If co-elution persists, change the organic solvent (e.g., from acetonitrile to methanol) or the stationary phase (e.g., from C18 to Phenyl-Hexyl) to introduce different separation mechanisms.[1][3]
-
Method Validation: Once satisfactory separation is achieved, validate the method according to relevant guidelines (e.g., ICH) for parameters like linearity, accuracy, precision, and robustness.
Visualizations
Caption: A workflow diagram illustrating the systematic steps for developing an HPLC method for chromene derivatives.
Caption: A decision tree to guide troubleshooting efforts when encountering poor peak resolution in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chromtech.com.au [chromtech.com.au]
- 4. labtech.tn [labtech.tn]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromacademy.com [chromacademy.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
overcoming resistance mechanisms to 7-Hydroxy-2,2-dimethylchromene
Disclaimer: As of the latest literature review, specific resistance mechanisms to 7-Hydroxy-2,2-dimethylchromene have not been extensively documented. The following troubleshooting guide and frequently asked questions are based on established principles of drug resistance observed with other chromene derivatives and anti-cancer agents in general.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the cytotoxic efficacy of this compound in our long-term cancer cell culture experiments. What could be the potential cause?
A1: A gradual loss of efficacy often suggests the development of acquired resistance in the cancer cell population. This can be driven by several factors, including but not limited to:
-
Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.
-
Alterations in the drug target: While the specific target of this compound may not be fully elucidated, mutations or changes in the expression level of the target protein can reduce the binding affinity of the compound.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the compound, promoting cell survival and proliferation.
-
Enhanced DNA damage repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to counteract its effects.
-
Evasion of apoptosis: Cells may acquire mutations in apoptotic pathway proteins (e.g., Bcl-2 family proteins) that make them resistant to programmed cell death induced by the compound.
Q2: How can we determine if our cell line has developed resistance to this compound?
A2: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the long-term treated cells would indicate the development of resistance.
Q3: Are there any known strategies to overcome resistance to chromene derivatives?
A3: While specific strategies for this compound are not established, general approaches to combat resistance to anti-cancer agents, including other chromene derivatives, include:
-
Combination therapy: Using this compound in combination with other therapeutic agents that have different mechanisms of action can be effective. For example, combining it with an inhibitor of a specific resistance mechanism (e.g., a P-gp inhibitor) could restore sensitivity.
-
Dose modulation: In some cases, a higher concentration of the drug may be able to overcome resistance, although this needs to be carefully evaluated for off-target toxicity.
-
Development of novel analogs: Synthesizing derivatives of this compound with improved potency or the ability to evade resistance mechanisms is a common drug development strategy.
Troubleshooting Guide
Problem: Unexpectedly high cell viability after treatment with this compound.
This guide provides a structured approach to troubleshoot experiments where this compound is less effective than anticipated.
Step 1: Verify Experimental Parameters
Before investigating complex biological resistance, it is crucial to rule out experimental error.
-
Compound Integrity:
-
Question: Has the this compound stock solution degraded?
-
Action: Prepare a fresh stock solution from a new vial of the compound. Verify the concentration and purity of the compound if possible (e.g., via HPLC).
-
-
Cell Culture Health:
-
Question: Are the cells healthy and in the exponential growth phase?
-
Action: Regularly check for signs of contamination (e.g., microbial growth, changes in pH). Ensure consistent cell passage number and seeding density.
-
-
Assay Performance:
-
Question: Is the cell viability assay performing as expected?
-
Action: Include positive and negative controls in your assay. A known cytotoxic agent can serve as a positive control to ensure the assay can detect cell death.
-
Step 2: Investigate Potential Resistance Mechanisms
If experimental parameters are confirmed to be correct, the following steps can help identify the underlying resistance mechanism.
Table 1: Troubleshooting Potential Resistance Mechanisms
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Perform a Western blot for P-glycoprotein (MDR1/ABCB1). | Increased protein expression of P-gp compared to sensitive parental cells. |
| Conduct a rhodamine 123 accumulation/efflux assay. | Decreased intracellular accumulation of rhodamine 123. | |
| Evasion of Apoptosis | Perform a Western blot for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3). | Increased ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. Decreased levels of cleaved Caspase-3 upon treatment. |
| Conduct an Annexin V/Propidium Iodide apoptosis assay. | Lower percentage of apoptotic cells after treatment compared to sensitive cells. | |
| Altered Drug Metabolism | Perform a gene expression analysis (e.g., qPCR) for cytochrome P450 enzymes known to metabolize xenobiotics. | Upregulation of specific CYP450 enzymes. |
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis:
-
Wash sensitive and suspected resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Protocol 2: Rhodamine 123 Accumulation Assay
-
Cell Seeding:
-
Seed sensitive and suspected resistant cells in a 96-well plate and allow them to adhere overnight.
-
-
Rhodamine 123 Incubation:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a solution containing rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C. To confirm P-gp involvement, a parallel set of wells can be co-incubated with a P-gp inhibitor (e.g., verapamil).
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).
-
Alternatively, analyze the cells by flow cytometry to measure the fluorescence intensity of individual cells.
-
Visualizations
Caption: Troubleshooting workflow for decreased efficacy.
Caption: Potential resistance pathways to chromenes.
Technical Support Center: Enhancing the In Vivo Stability of 7-Hydroxy-2,2-dimethylchromene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 7-Hydroxy-2,2-dimethylchromene during in vivo studies. The following information is based on established principles for stabilizing phenolic and chromene-based compounds and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation upon storage in my formulation buffer. What are the likely causes?
A1: Degradation of this compound, a phenolic compound, is often attributed to several factors:
-
Oxidation: The hydroxyl group on the chromene ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This is a common degradation pathway for phenolic compounds.
-
pH-dependent degradation: The stability of phenolic compounds can be highly dependent on the pH of the solution.[1] At alkaline pH, the phenoxide ion is formed, which is more susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the chromene structure.[2]
-
Thermal degradation: Elevated temperatures can accelerate the rate of degradation reactions.[3][4]
Q2: I am observing poor in vivo efficacy despite promising in vitro activity. Could this be related to the stability of this compound?
A2: Yes, poor in vivo efficacy is a strong indicator of potential stability issues. The compound may be degrading in the formulation before or after administration, or it may be rapidly metabolized in vivo. The phenolic hydroxyl group is a primary site for metabolic conjugation (e.g., glucuronidation or sulfation), which can lead to rapid clearance and reduced bioavailability.
Q3: What are the primary strategies to enhance the stability of this compound for in vivo studies?
A3: Several strategies can be employed to improve the stability of this compound:
-
Formulation-based approaches:
-
Antioxidants: Including antioxidants in your formulation can mitigate oxidative degradation.
-
pH control: Buffering the formulation to an optimal pH (typically slightly acidic for phenols) can significantly enhance stability.[1]
-
Chelating agents: Adding chelators like EDTA can sequester metal ions that catalyze oxidation.
-
Cyclodextrin (B1172386) complexation: Encapsulating the molecule within a cyclodextrin cavity can protect the labile hydroxyl group from the surrounding environment.[5][6][7]
-
Liposomal encapsulation: Formulating the compound within liposomes can shield it from degradation and modify its pharmacokinetic profile.[8]
-
-
Chemical modification (Prodrug approach):
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Formulations
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl group | 1. Add an antioxidant: Incorporate antioxidants such as ascorbic acid (0.01-0.1%), butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) into your formulation. 2. Use a chelating agent: Add EDTA (0.01-0.05%) to sequester metal ions. 3. Deoxygenate your solvent: Purge the buffer with nitrogen or argon gas to remove dissolved oxygen. 4. Protect from light: Store the formulation in amber vials or wrap containers in foil. |
| Loss of compound potency over time, confirmed by HPLC | pH-mediated hydrolysis or oxidation | 1. Conduct a pH stability study: Prepare the formulation in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitor the compound's stability over time.[1] 2. Adjust formulation pH: Based on the stability data, select a buffer system that maintains the pH at which the compound is most stable. |
Issue 2: Low Oral Bioavailability in Animal Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Low plasma concentrations of the parent compound after oral dosing | Poor solubility, rapid first-pass metabolism, or instability in the gastrointestinal tract. | 1. Enhance solubility: Consider formulation strategies like using co-solvents, surfactants, or creating a solid dispersion. 2. Cyclodextrin complexation: Formulate with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve both solubility and stability.[12][13][14][15] 3. Liposomal formulation: Encapsulate the compound in liposomes to protect it from the harsh GI environment and potentially alter its absorption pathway.[8] 4. Prodrug approach: Synthesize an acyl prodrug to mask the phenolic hydroxyl group, which is a primary site for first-pass metabolism. The prodrug may be more readily absorbed and then converted to the active compound systemically.[9][10] |
Data Presentation
The following tables are templates for organizing your experimental data from stability studies.
Table 1: pH-Dependent Stability of this compound
| pH of Buffer | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | % Remaining at 48h |
| 3.0 | Enter data | Enter data | Enter data | Calculate |
| 5.0 | Enter data | Enter data | Enter data | Calculate |
| 7.4 | Enter data | Enter data | Enter data | Calculate |
| 9.0 | Enter data | Enter data | Enter data | Calculate |
Table 2: Effect of Formulation Additives on Stability at pH 7.4
| Formulation | Initial Concentration (µg/mL) | Concentration at 48h (µg/mL) | % Remaining at 48h |
| Control (Buffer only) | Enter data | Enter data | Calculate |
| + 0.1% Ascorbic Acid | Enter data | Enter data | Calculate |
| + 0.05% EDTA | Enter data | Enter data | Calculate |
| + 10% HP-β-Cyclodextrin | Enter data | Enter data | Calculate |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound.[16][17][18]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV or LC-MS method to identify and quantify the degradation products.[19][20]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin complex to enhance solubility and stability.[12][15]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the calculated amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with gentle heating and stirring until a clear solution is obtained.
-
Addition of Compound: Slowly add a concentrated solution of this compound (in a minimal amount of a co-solvent like ethanol (B145695) if necessary) to the cyclodextrin solution while stirring vigorously.
-
Complexation: Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Lyophilization: Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR. Evaluate the stability of the complex in aqueous solution compared to the unformulated compound.
Protocol 3: Preparation of a 7-O-acyl Prodrug
This protocol describes a general method for synthesizing an ester prodrug of this compound.
-
Reactant Preparation: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.
-
Acylation: Cool the mixture in an ice bath and slowly add 1.2 equivalents of the desired acyl chloride (e.g., acetyl chloride, pivaloyl chloride) or acid anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the resulting ester prodrug using NMR and mass spectrometry.
Visualizations
Caption: Potential degradation and metabolic pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical workflow for selecting a stabilization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure elucidation of photodegradation products of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal degradation kinetics study of curcumin with nonlinear methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
- 8. mdpi.com [mdpi.com]
- 9. Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-alkylcarbonyl and 7-alkyloxycarbonyl prodrugs of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Novel Approaches for Designing 5'-O-Ester Prodrugs of 3'-Azido-2'3'-Di" by Keykavous Parang, Leonard I. Wiebe et al. [digitalcommons.chapman.edu]
- 12. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmainfo.in [pharmainfo.in]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.ekb.eg [journals.ekb.eg]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. jdc.jefferson.edu [jdc.jefferson.edu]
Technical Support Center: Refining Bioassay Protocols for Chromenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioassays involving chromene compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with chromenes, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
-
Question: My chromene derivative, dissolved in DMSO, precipitates when I add it to the aqueous assay medium. How can I resolve this?
-
Answer: Compound precipitation is a frequent challenge with hydrophobic molecules like many chromenes.[1] Here are several strategies to address this issue:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2] However, some cell lines may tolerate up to 1%. Always include a vehicle control with the identical final DMSO concentration.
-
Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol (B145695) can be used, but their effects on the specific cell line should be evaluated.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of your compound in aqueous solutions.[1]
-
Sonication: Briefly sonicating the stock solution before further dilution can help break up small aggregates and improve dissolution.[1]
-
Pre-warm Medium: Warming the assay medium to 37°C before adding the compound can sometimes enhance solubility.[1]
-
pH Modification: If your chromene derivative has ionizable groups, adjusting the pH of the buffer may improve its solubility.[2]
-
Issue 2: High Background Fluorescence in an Assay
-
Question: I am observing a high background signal in my fluorescence-based assay when my chromene compound is present, even in wells without cells. What is causing this and how can I fix it?
-
Answer: The chromene scaffold itself can possess inherent fluorescent properties, which can interfere with fluorescence-based assays.[1] To mitigate this, consider the following:
-
Run a Compound-Only Control: Always include control wells containing your compound in the assay medium without any cells or other assay reagents. This allows you to measure the intrinsic fluorescence of the compound, which can then be subtracted from the readings of your experimental wells.[1]
-
Use a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue-green spectrum. If your experimental design allows, switching to an assay that employs a red-shifted fluorescent dye can often resolve the issue of background fluorescence.[1]
-
Issue 3: Inconsistent IC50 Values Between Experiments
-
Question: I am getting significant variability in the IC50 values for my chromene compound across different experimental runs. What are the likely causes and solutions?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Compound Instability: The chromene derivative may be unstable in the assay buffer over the course of the experiment. It is important to assess the stability of your compound under the specific assay conditions.[1]
-
Compound Aggregation: The compound may be forming aggregates, which can lead to variable results. Including a non-ionic detergent, such as Triton X-100, in the assay buffer can help prevent aggregation.[1]
-
Variability in Cell Seeding: Ensure that cell seeding density is consistent across all experiments.
-
Reagent Degradation: Use fresh reagents and store them according to the manufacturer's instructions.
-
Issue 4: Low Signal-to-Noise Ratio
-
Question: My assay is producing a low signal-to-noise ratio, making it difficult to discern a clear dose-response relationship. How can I improve this?
-
Answer: A low signal-to-noise ratio can be caused by several factors:
-
Insufficient Cell Number: Optimize the cell seeding density to ensure a robust enough signal.
-
Degraded Assay Reagents: Always use fresh reagents and ensure they are stored correctly.
-
Edge Effects on Microplates: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations.
-
Compound Precipitation: If the compound is precipitating, it will not be available to interact with the target, leading to a weaker signal. Refer to the troubleshooting section on compound precipitation.[1]
-
Contamination: Regularly test cell cultures for contaminants like mycoplasma.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare stock solutions of chromene compounds?
A1: Due to their often hydrophobic nature, chromene derivatives are typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) which can then be serially diluted to the final working concentrations in the assay medium. Always ensure the final concentration of the organic solvent in the assay is low (ideally <0.5%) to avoid solvent-induced toxicity or artifacts.[1][2]
Q2: How can I assess the stability of my chromene compound in the bioassay?
A2: To assess compound stability, you can incubate the chromene derivative in the assay buffer for the duration of the experiment. At various time points, take samples and analyze the concentration of the compound using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).
Q3: What are some common signaling pathways targeted by chromene derivatives?
A3: Chromene derivatives have been shown to modulate various cellular signaling pathways, making them attractive candidates for drug development. Some of the key pathways include:
-
NF-κB Signaling Pathway: Some chromenes have been found to suppress this pathway, which is involved in inflammation and cancer.[3]
-
PI3K/Akt/mTOR Signaling Pathway: This is another crucial pathway in cancer cell proliferation and survival that can be inhibited by certain chromene compounds.[2]
-
Microtubule Depolymerization: Some 4H-chromenes exhibit strong cytotoxic effects against cancer cells by disrupting microtubule dynamics.[3][4]
Data Presentation
Table 1: Strategies for Enhancing Chromene Solubility
| Method | Description | Fold Increase in Solubility (Example) | Reference |
| Solid Dispersions | The chromene compound is dispersed in a polymer matrix. | Kaempferol with Poloxamer 407 showed a ~4000-fold increase. | [2] |
| Nanosuspensions | A nanosuspension of the compound is prepared to increase the dissolution rate. | Apigenin nanosuspensions demonstrated a 33-fold increase. | [2] |
| Cyclodextrin (B1172386) Complexation | The chromene molecule is encapsulated within a cyclodextrin molecule. | Can significantly enhance aqueous solubility. | [2][5] |
| Lipid-Based Formulations | Formulations such as oil solutions, emulsions, and Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state. | Can lead to a significant increase in bioavailability. | [5] |
Table 2: Example IC50 Values of Bioactive Chromenes
| Compound Type | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Chromene Derivative | Cytotoxicity | T47D (Breast Cancer) | 8.8 | [6][7] |
| 4H-Chromene | Tyrosinase Inhibition | - | 35.38 ± 2.12 | [8] |
| Chromene-based Azo Chromophore | Antimicrobial | - | - | [9] |
| 4H-benzo[h]chromene | Cytotoxicity | HCT-116, MCF-7, HepG-2 | 0.3 - 3.78 µg/mL | [6][7] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Chromene compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the chromene compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.[10]
Materials:
-
Chromene compound stock solution (in a suitable solvent like methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add a specific volume of the chromene compound at various concentrations.
-
DPPH Addition: Add a solution of DPPH in methanol to each well. Prepare a control well with the solvent and DPPH solution but without the test compound.[10]
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength, typically around 517 nm.[10] A decrease in absorbance indicates the scavenging of the DPPH radical.[10]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[10]
Visualizations
Caption: A typical experimental workflow for a cell-based bioassay.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a chromene derivative.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
strategies to reduce impurities in 7-Hydroxy-2,2-dimethylchromene production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-2,2-dimethylchromene. Our aim is to help you identify and reduce impurities in your production process, ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Pechmann condensation of resorcinol (B1680541) with 3,3-dimethylacrylic acid (also known as senecioic acid) or its esters. This reaction is typically catalyzed by a strong acid.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
A2: During the synthesis of this compound, several impurities can form. The most common include:
-
Unreacted Starting Materials: Residual resorcinol and 3,3-dimethylacrylic acid.
-
Isomeric Byproducts: Formation of the corresponding chromone (B188151) isomer via a competing Simonis chromone cyclization reaction.
-
Side-Products from Starting Materials: Self-condensation or degradation products of resorcinol and 3,3-dimethylacrylic acid under strong acidic and high-temperature conditions.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The appearance of multiple spots in the product lane can indicate the presence of impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify the main product and any impurities.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying crude this compound are:
-
Recrystallization: This is a highly effective method for removing most impurities. A common solvent system is a mixture of ethanol (B145695) and water.
-
Column Chromatography: For separating compounds with similar polarities, such as the desired chromene and its isomeric chromone byproduct, column chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate (B1210297)/hexane is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct concentration. |
| Sub-optimal reaction conditions. | - Experiment with different acid catalysts (e.g., sulfuric acid, Amberlyst-15). - Optimize the molar ratio of reactants. | |
| Presence of Unreacted Resorcinol in Final Product | Inefficient purification. | - Perform a second recrystallization. - Wash the crude product with a solvent in which resorcinol is soluble but the product is not (e.g., cold water). |
| Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. | |
| Isomeric Impurity (Chromone) Detected | Reaction conditions favoring Simonis cyclization. | - The Simonis chromone cyclization can be a competing reaction pathway in Pechmann condensations.[2] Modifying the catalyst and reaction temperature can influence the product ratio. - Separate the isomers using column chromatography. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | - Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect solvent system for recrystallization. | - Experiment with different solvent systems. Start with an ethanol/water mixture and adjust the ratio. | |
| Multiple Spots on TLC after Purification | Ineffective purification. | - If recrystallization is insufficient, use column chromatography for a more precise separation. |
| Decomposition of the product. | - Ensure that the purification process is not conducted at excessively high temperatures. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Pechmann Condensation
This protocol is a general guideline and may require optimization based on your laboratory conditions and available reagents.
Materials:
-
Resorcinol
-
3,3-Dimethylacrylic acid
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, combine resorcinol and 3,3-dimethylacrylic acid in equimolar amounts.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using TLC (a typical eluent system is 3:1 hexane:ethyl acetate).
-
Once the reaction is complete, pour the mixture over ice water to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a hypothetical comparison of purity levels before and after different purification steps. Actual results will vary depending on the specific experimental conditions.
| Sample | Purity (by HPLC) | Major Impurities Detected |
| Crude Product | 75% | Unreacted Resorcinol, Isomeric Chromone |
| After 1st Recrystallization | 92% | Isomeric Chromone |
| After 2nd Recrystallization | 97% | Trace Isomeric Chromone |
| After Column Chromatography | >99% | Not Detected |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing impurities in the final product.
References
Validation & Comparative
Comparative Potency of 7-Hydroxy-2,2-dimethylchromene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 7-Hydroxy-2,2-dimethylchromene derivatives, focusing on their anticancer activities. The information is supported by experimental data from various studies, with a focus on cytotoxicity against cancer cell lines.
Data Presentation: Cytotoxicity of Chromene Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various this compound and related chromene derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Clpgc | K562 (Leukemia) | 118 - 330 (after 48h) | [1] |
| Benzo[h]chromene 5a | HL-60 (Leukemia) | N/A (Growth Inhibition) | [2][3] |
| Benzo[h]chromene 6a | HL-60 (Leukemia) | N/A (Growth Inhibition) | [2][3] |
| Chromene Derivative 2 | TOV-21G (Ovarian) | 1.62 - 10.42 | [4] |
| Chromene Derivative 3 | TOV-21G (Ovarian) | 1.62 - 10.42 | [4] |
| Chromene Derivative 91 | HepG-2 (Liver) | 2.41 | [4] |
| Chromene Derivative 92 | HepG-2 (Liver) | 2.59 | [4] |
| Chromene Derivative 93 | HepG-2 (Liver) | 2.53 | [4] |
| Chromene Derivative 91 | HCT-116 (Colon) | 4.98 | [4] |
| Chromene Derivative 92 | HCT-116 (Colon) | 5.44 | [4] |
| Chromene Derivative 93 | HCT-116 (Colon) | 5.32 | [4] |
| Chromene Derivative 94 | HCT-116 (Colon) | 5.20 | [4] |
| Chromene Derivative 91 | MCF-7 (Breast) | 6.72 | [4] |
| Chromene Derivative 92 | MCF-7 (Breast) | 6.99 | [4] |
| Chromene Derivative 93 | MCF-7 (Breast) | 6.84 | [4] |
| Chromene Derivative 94 | MCF-7 (Breast) | 6.52 | [4] |
| Chromene Derivative 177e | MCF-7 (Breast) | 2.7 | [4] |
| Chromene Derivative 177f | MCF-7 (Breast) | 0.6 | [4] |
| Chromene Derivative 177m | MCF-7 (Breast) | 0.32 | [4] |
| Chromene Derivative 177e | HCT-116 (Colon) | 3.1 | [4] |
| Chromene Derivative 177f | HCT-116 (Colon) | 0.2 | [4] |
| Chromene Derivative 177m | HCT-116 (Colon) | 1.7 | [4] |
| Chromene Derivative 177e | HepG-2 (Liver) | 2.2 | [4] |
| Chromene Derivative 177f | HepG-2 (Liver) | 0.5 | [4] |
| Chromene Derivative 177m | HepG-2 (Liver) | 0.4 | [4] |
| 3-styryl-2H-chromene-fused maleimide (B117702) 7e | CALL-33, MCF-7, A549 | 2.46 - 7.43 | [5] |
| 3-styryl-2H-chromene-fused maleimide 7k | CALL-33, MCF-7, A549 | 2.29 - 7.43 | [5] |
| 3-styryl-2H-chromene-fused maleimide 7l | CALL-33, MCF-7, A549 | 3.03 - 7.43 | [5] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7][8][9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways
Apoptosis Induction Pathway
Many chromene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]
Caption: General overview of apoptosis induction pathways.
Cell Cycle Arrest Pathway
Chromene derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M phase.[2][3] This prevents the cells from dividing and replicating.
References
- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Synthetic vs. Natural 7-Hydroxy-2,2-dimethylchromene for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived 7-Hydroxy-2,2-dimethylchromene is a critical decision impacting purity, scalability, and biological activity. This guide provides a comprehensive comparison of the two sources, supported by experimental data and detailed methodologies, to inform selection for research and development applications.
Naturally occurring this compound can be isolated from various plant species, notably from the herbs of Centaurea solstitialis L. Synthetic routes, on the other hand, offer a controlled and scalable alternative for producing this valuable chromene derivative. The selection between these sources hinges on a balance of factors including the desired purity profile, the scale of production, and the specific biological application.
Physicochemical and Purity Profile Comparison
The primary distinction between synthetic and natural this compound lies in their purity and the profile of potential impurities. Synthetic production, through well-defined chemical reactions, typically yields a product with a high degree of purity and a predictable set of process-related impurities. In contrast, natural extracts contain a more complex mixture of related compounds and secondary metabolites, which can be challenging to completely separate.
| Property | Synthetic this compound | Natural this compound |
| Purity | Typically >98% (can be higher with further purification) | Variable, dependent on extraction and purification methods |
| Key Impurities | Starting materials, reagents, side-reaction products | Other chromene derivatives, flavonoids, terpenoids, plant phenolics |
| Stereochemistry | Typically a racemic mixture unless a stereospecific synthesis is employed | Often a single enantiomer due to enzymatic biosynthesis |
| Scalability | High, suitable for large-scale production | Limited by plant availability, extraction yield, and purification capacity |
| Consistency | High batch-to-batch consistency | Can vary based on plant source, growing conditions, and extraction process |
Biological Activity and Potential Implications
Chromene derivatives, including this compound, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The source of the compound can have significant implications for its observed biological effects.
The presence of other bioactive compounds in natural extracts can lead to synergistic or antagonistic effects, potentially enhancing or diminishing the overall therapeutic efficacy. While this can be advantageous in certain traditional medicine contexts, for targeted drug development, the well-defined composition of a synthetic compound is often preferred to ensure reproducible and specific biological outcomes.
Derivatives of 7-hydroxy-chromene have shown promise in preclinical studies. For instance, synthetic derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2] The anti-inflammatory effects of chromenes are often attributed to their ability to modulate key signaling pathways.
Signaling Pathways
Chromene derivatives have been shown to interact with several key signaling pathways implicated in cancer and inflammation. Understanding these mechanisms is crucial for targeted drug development.
Anti-Cancer Mechanisms:
-
Apoptosis Induction and Cell Cycle Arrest: Many chromene derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.[3]
-
Modulation of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival and proliferation. Some chromene compounds have been found to suppress the NF-κB signaling pathway, contributing to their anti-cancer activity.[4]
Anti-Inflammatory Mechanisms:
-
Inhibition of TLR4/MAPK Pathway: The Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Certain chromene derivatives can suppress inflammation by inhibiting these pathways.[5][6]
-
Reduction of Pro-inflammatory Mediators: Chromenes have been shown to reduce the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7][8]
Below is a diagram illustrating a generalized signaling pathway for the anti-inflammatory action of certain chromene derivatives.
Caption: Generalized signaling pathway for the anti-inflammatory action of certain chromene derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis, extraction, and analysis of this compound are provided below.
Synthesis of this compound (General Approach)
A common synthetic route to this compound derivatives involves the condensation of a substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone. A generalized procedure is as follows:
-
Reaction Setup: A solution of hydroquinone (B1673460) (or a related dihydroxybenzene) is prepared in a suitable organic solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: 3-Methyl-2-butenal (prenal) is added to the reaction mixture. A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a solid acid catalyst is introduced.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent to afford pure this compound.
Extraction of Natural this compound from Centaurea solstitialis
The following protocol outlines a general procedure for the extraction and isolation of chromene derivatives from plant material:
-
Plant Material Preparation: Dried and powdered aerial parts of Centaurea solstitialis are subjected to extraction.
-
Extraction: The plant material is macerated with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 48-72 hours). The process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the desired chromene (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Purity and Structural Analysis: HPLC and NMR
The purity and structural identity of both synthetic and natural this compound can be determined using the following analytical methods:
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chromene ring system (e.g., 254 nm and 280 nm).
-
Purity Assessment: The purity is determined by the relative peak area of the compound of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule, which is crucial for confirming the structure.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HMQC, HMBC): Used to establish the connectivity between atoms and to fully elucidate the structure.
The following diagram illustrates a typical workflow for the analysis and comparison of synthetic and natural this compound.
Caption: Workflow for the comparative analysis of synthetic versus natural this compound.
Conclusion
The decision to use synthetic or natural this compound should be guided by the specific requirements of the research or drug development project. For initial screening and discovery of novel biological activities, natural sources can provide a diverse range of related compounds. However, for preclinical and clinical development, the high purity, scalability, and batch-to-batch consistency of synthetic this compound are significant advantages. A thorough analytical characterization of the chosen material is essential to ensure the reliability and reproducibility of experimental results.
References
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects [mdpi.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Comparative Guide to Cross-Validation of Analytical Methods for 7-Hydroxy-2,2-dimethylchromene
Disclaimer: To date, publicly available literature lacks specific validated analytical methods for the quantitative analysis of 7-Hydroxy-2,2-dimethylchromene. This guide, therefore, presents a comparative overview of established and validated analytical methodologies for structurally related compounds, primarily 7-hydroxymitragynine (B600473), which contains a similar 7-hydroxychromene moiety. The data and protocols provided herein serve as a robust framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for this compound.
This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are widely used for the quantification of small organic molecules in various matrices, including plant materials and biological samples.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical validation parameters for HPLC-PDA and LC-MS/MS methods based on data from the analysis of 7-hydroxymitragynine, which can be considered as a starting point for methods targeting this compound.
| Validation Parameter | HPLC-PDA | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1][2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.0234 µg/mL[1][2] | 0.0691 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.1665 µg/mL[1][2] | 0.2094 ng/mL[3] |
| Accuracy (% Recovery) | 93%–100% | Within ±20% (as bias%)[4] |
| Precision (% RSD) | < 2% | Within ±20% (as CV%)[4] |
Experimental Workflows and Logical Relationships
A crucial step in analytical science is the cross-validation of methods, especially when transferring a method to a different laboratory or comparing a new method against an established one. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Workflow for Cross-Validation of Two Analytical Methods.
The process of method validation itself follows a structured pathway to ensure the reliability and suitability of the analytical procedure for its intended purpose.
Analytical Method Validation Pathway.
Experimental Protocols
The following are generalized experimental protocols for HPLC-PDA and LC-MS/MS analysis, derived from methods for 7-hydroxymitragynine. These should be adapted and optimized for this compound.
Sample Preparation from Plant Material
A crucial first step in the analysis of plant-derived compounds is the efficient extraction of the analyte from the complex matrix.[5][6][7] A general procedure is as follows:
-
Drying and Grinding: Plant material should be dried to a constant weight to remove moisture, which can interfere with extraction efficiency.[8] Grinding the dried material into a fine powder increases the surface area for solvent extraction.[8]
-
Solvent Extraction: The powdered plant material is then extracted with a suitable organic solvent. Methanol is commonly used for the extraction of chromene and related alkaloids.[9] Techniques such as sonication or Soxhlet extraction can be employed to enhance extraction efficiency.[6]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then typically concentrated under reduced pressure to dryness and reconstituted in a smaller volume of the mobile phase or a compatible solvent for analysis.
HPLC-PDA Method
This method is suitable for the routine quantification of the target analyte where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a photodiode array detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) bicarbonate, pH 9.5) and an organic solvent like acetonitrile (B52724) is often effective.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. For the related 7-hydroxymitragynine, wavelengths around 220-226 nm have been used.[1][10]
-
Standard and Sample Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol). Calibration standards are prepared by serial dilution of the stock solution. Extracted samples are reconstituted in the mobile phase.
LC-MS/MS Method
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the preferred method.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or phenyl-hexyl analytical column with smaller particle sizes (e.g., 2.6 µm) is often used for better resolution and faster analysis times.[3]
-
Mobile Phase: A gradient elution with mobile phases consisting of water and acetonitrile, often with an additive like formic acid to improve ionization.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.[3]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high selectivity and sensitivity.
-
-
Standard and Sample Preparation: Similar to the HPLC-PDA method, standard solutions are prepared. For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction may be necessary to remove matrix interferences.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array [azerbaijanmedicaljournal.net]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS-MS method for mitragynine and 7-hydroxymitragynine in hair and its application in authentic hair samples of suspected kratom abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of samples of plant material for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Validation and application of a liquid chromatography-tandem mass spectrometry method for mitragynine in postmortem blood and liver [shareok.org]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ema.europa.eu [ema.europa.eu]
Comparative Docking Analysis of 7-Hydroxy-2,2-dimethylchromene Derivatives: An In Silico Perspective
A detailed examination of the binding affinities and interaction patterns of 7-Hydroxy-2,2-dimethylchromene derivatives with key biological targets reveals their potential as promising scaffolds in drug discovery. This guide synthesizes findings from several in silico studies, offering a comparative look at their performance against cancer and diabetes-related protein targets.
The this compound core, a privileged scaffold found in numerous natural products, has garnered significant attention from the scientific community for its diverse biological activities. Molecular docking studies, a cornerstone of modern drug design, have been instrumental in elucidating the potential mechanisms of action for derivatives of this chromene system. This comparison guide consolidates data from various computational analyses to provide researchers, scientists, and drug development professionals with a clear overview of the current landscape.
Estrogen Receptor Alpha (ERα) Inhibition: A Focus on Anticancer Potential
A notable target for this compound derivatives is the Estrogen Receptor alpha (ERα), a key protein implicated in the progression of hormone-responsive breast cancers. In silico studies have explored the binding affinities of novel 2H-chromene derivatives, demonstrating their potential to interact strongly with the ligand-binding domain of this receptor.[1]
One such study investigated three newly designed 2H-chromene compounds, revealing significant binding energies that suggest a stable and favorable interaction within the receptor's active site. Compound 1b emerged as a particularly potent candidate with a docking score of -10.35 kcal/mol.[1] These findings are further supported by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which predicted excellent oral bioavailability and favorable pharmacokinetic properties for these derivatives.[1]
Another line of research explored C4-ageratochromene dimer analogs, derived from the naturally occurring precocene-I. In-silico analysis of these compounds also indicated structural complementarities with the ligand-binding domain of the estrogen receptor, suggesting a potential for ER-mediated activity.[2]
Quantitative Docking Results against Estrogen Receptor Alpha (ERα)
| Compound | Docking Score (kcal/mol) | Reference |
| Derivative 1a | -9.58 | [1] |
| Derivative 1b | -10.35 | [1] |
| Derivative 1c | -9.33 | [1] |
α-Glucosidase Inhibition: Targeting Type 2 Diabetes
Derivatives of this compound, specifically the naturally occurring precocene-I (7-methoxy-2,2-dimethylchromene) and precocene-II (6,7-dimethoxy-2,2-dimethylchromene), have been identified as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes.[3][4]
A study on chromene derivatives from Ageratum conyzoides essential oil reported significant inhibitory effects against α-glucosidase. Molecular docking of these compounds revealed binding modes within the active site of the enzyme that are comparable to the standard drug, acarbose.[3] Specifically, precocene-I, along with other isolated chromene derivatives, demonstrated noteworthy inhibitory activity.[3]
Experimental Protocols
Molecular Docking against Estrogen Receptor Alpha (ERα) [1]
-
Software: ArgusLab 4.0.1 was utilized for the molecular docking simulations.
-
Target Preparation: The crystal structure of the estrogen receptor alpha (PDB ID: 3ERT) was obtained from the RCSB Protein Data Bank. Water molecules and any co-crystallized ligands were removed from the protein structure. Hydrogen atoms were added, and the structure underwent energy minimization using the software's default settings.
-
Ligand Preparation: The 3D structures of the 2H-chromene derivatives were designed and optimized.
-
Docking Procedure: A flexible docking approach was employed to predict the binding affinities and poses of the ligands within the active site of ERα.
Molecular Docking against α-Glucosidase [3]
-
Methodology: While the specific software is not detailed in the abstract, the study mentions molecular docking to elucidate the binding modes of the chromene derivatives within the active site of α-glucosidase. This typically involves preparing the 3D structures of both the enzyme and the ligands, defining the binding site, and running docking algorithms to predict the most favorable binding conformations and calculate binding energies.
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for the molecular docking studies described.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Context
The inhibition of ERα by this compound derivatives has direct implications for the estrogen signaling pathway, which is a critical driver in certain types of breast cancer. By blocking the binding of estrogen to its receptor, these compounds can potentially halt the downstream signaling cascade that leads to cell proliferation.
Caption: Inhibition of the Estrogen Signaling Pathway by Chromene Derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and biological evaluation of substituted amide derivatives of C4-ageratochromene dimer analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Glucosidase Inhibiting Chromene Derivatives from Ageratum conyzoides L. Essential Oil Extracted via NADES-Assisted Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Drug Mechanisms: A Guide to Confirmation with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, definitively confirming a drug's mechanism of action is a cornerstone of preclinical and clinical success. Genetic knockout studies, particularly with the advent of CRISPR-Cas9 technology, have become a gold standard for validating drug targets. This guide provides a comprehensive comparison of this methodology with other techniques, supported by experimental data and detailed protocols, to aid in the robust design and interpretation of mechanism-of-action studies.
Genetic knockout provides an unparalleled level of specificity by directly assessing the consequence of the absence of a putative drug target. This approach offers a clear biological system to test the on-target effects of a compound, significantly strengthening the rationale for further development.
Performance Comparison: Genetic Knockout vs. Alternative Methods
The selection of a target validation method depends on various factors, including the nature of the target, available resources, and the specific research question. While genetic knockout offers definitive evidence, other techniques provide complementary information and can be more suitable in certain contexts.
| Method | Principle | Advantages | Disadvantages |
| Genetic Knockout (e.g., CRISPR-Cas9) | Complete and permanent removal of the gene encoding the target protein. | Provides the most definitive evidence of target engagement and function.[1] Can reveal previously unknown functions of the target. | Can be lethal if the gene is essential.[2] Potential for off-target effects.[3] Does not always mimic the effect of a pharmacological inhibitor, which may only partially block protein function.[4] |
| RNA Interference (RNAi/siRNA) | Silencing of gene expression at the mRNA level, leading to reduced protein production (knockdown). | Technically simpler and faster to implement than knockout. Allows for tunable levels of protein reduction. | Incomplete knockdown can lead to ambiguous results. Off-target effects are a significant concern. Transient effect. |
| Pharmacological Inhibition | Use of small molecules or antibodies to block the function of the target protein. | Directly assesses the effect of a drug-like molecule. Can be used in a wider range of experimental systems, including in vivo models. | Inhibitors can have off-target effects, leading to misinterpretation of the mechanism of action. Does not provide direct genetic evidence of the target's role. |
| Dominant-Negative Mutants | Expression of a mutated protein that interferes with the function of the wild-type protein. | Useful for studying proteins that function as part of a complex. Can provide insights into protein-protein interactions. | Technically challenging to design and validate. The mutant protein may have unexpected neomorphic functions. |
Case Study: Vemurafenib (B611658) and BRAF Knockout in Melanoma
A compelling example of confirming a drug's mechanism of action through genetics is the case of vemurafenib, a targeted therapy for melanoma. Vemurafenib was designed to inhibit the BRAF V600E mutant protein, a common driver of this cancer.
To validate that the efficacy of vemurafenib is dependent on the presence of its target, researchers compared its effect on melanoma cell lines with the BRAF V600E mutation versus those with wild-type (WT) BRAF. As shown in the table below, cell lines harboring the BRAF V600E mutation are significantly more sensitive to vemurafenib, as indicated by their much lower IC50 values. This demonstrates a clear dependency on the drug's intended target.
| Cell Line | BRAF Status | Vemurafenib IC50 (µM) |
| UACC62 | V600E Mutant | < 0.5 |
| A375 | V600E Mutant | < 0.5 |
| SK-MEL28 | V600E Mutant | < 0.5 |
| M14 | V600E Mutant | < 0.5 |
| MeWo | Wild-Type | > 20 |
| SK-Mel2 | Wild-Type | > 20 |
Table adapted from a 2024 study on vemurafenib resistance.[5]
This data strongly supports the on-target activity of vemurafenib. A subsequent experiment in a BRAF V600E mutant cell line where the BRAF gene is knocked out would be expected to show a significant increase in the IC50 value, rendering the cells resistant to the drug and thus definitively confirming the mechanism of action.
Experimental Protocols
To facilitate the implementation of these studies, detailed protocols for the key experimental stages are provided below.
CRISPR-Cas9 Mediated Gene Knockout in a Cancer Cell Line
This protocol outlines the generation of a stable knockout cell line using the CRISPR-Cas9 system.
Materials:
-
Target cancer cell line (e.g., A375 melanoma cells)
-
Lentiviral vector containing Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral vector expressing a single guide RNA (sgRNA) targeting the gene of interest (e.g., BRAF)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin
-
96-well plates
Procedure:
-
sgRNA Design: Design and clone an sgRNA sequence targeting an early exon of the BRAF gene into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 lentiviral vector (or sgRNA vector if the target cells already stably express Cas9), packaging plasmid, and envelope plasmid. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the A375 target cells with the collected lentivirus.
-
Selection: 48 hours post-transduction, begin selection with puromycin at a predetermined concentration to kill non-transduced cells.
-
Single-Cell Cloning: After selection, seed the cells into 96-well plates at a density of 0.5-1 cell per well to isolate single-cell-derived colonies.
-
Expansion and Validation: Expand the resulting clones and validate the knockout at the genomic and protein levels.
Western Blot for Protein Knockout Validation
This protocol is for confirming the absence of the target protein in the knockout cell clones.
Materials:
-
Wild-type and knockout cell clones
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRAF antibody)
-
Primary antibody against a loading control (e.g., anti-GAPDH antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse wild-type and knockout cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-BRAF antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the anti-GAPDH antibody to ensure equal protein loading. The absence of a band corresponding to BRAF in the knockout lanes confirms a successful knockout.[1][6]
Cell Viability Assay to Determine IC50
This protocol describes how to assess the sensitivity of wild-type versus knockout cells to a drug.
Materials:
-
Wild-type and knockout cells
-
The drug of interest (e.g., vemurafenib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed both wild-type and knockout cells into separate 96-well plates at an optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of vemurafenib. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 value for each cell line using non-linear regression. A significant increase in the IC50 for the knockout cells compared to the wild-type cells confirms that the drug's efficacy is dependent on the presence of the target protein.
Visualizing the Concepts
Diagrams are essential for illustrating the complex biological and experimental processes involved in mechanism-of-action studies.
References
- 1. verastem.com [verastem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The insulin-like growth factor 1 receptor causes acquired resistance to erlotinib in lung cancer cells with the wild-type epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-Hydroxy-2,2-dimethylchromene Against Standard Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 7-Hydroxy-2,2-dimethylchromene against established standard-of-care chemotherapy agents: cisplatin, doxorubicin, paclitaxel, and oxaliplatin (B1677828). The following sections present a summary of quantitative data on cytotoxic activity, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways involved in the mechanism of action of these compounds.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and standard anticancer drugs was evaluated against a panel of human cancer cell lines, including brain (SF-268), colon (HT-29, Caco-2), and ovarian (Sk-OV-3) cancer cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the tables below. It is important to note that the IC50 values for this compound and the standard drugs have been compiled from various studies. Direct comparative studies under identical experimental conditions were not available; therefore, these values should be interpreted with consideration for potential inter-study variability.
Table 1: IC50 Values (µM) of this compound and Standard Anticancer Drugs on Various Cancer Cell Lines.
| Compound | SF-268 (Brain) | HT-29 (Colon) | Caco-2 (Colon) | Sk-OV-3 (Ovarian) |
| This compound | 8.1 µg/mL | 10.1 µg/mL | 9.9 µg/mL | >50 µg/mL |
| Cisplatin | - | ~3.35 µM[1] | - | ~3-20 µM[2][3][4] |
| Doxorubicin | - | ~0.006 µM[1] | - | ~0.48 µM[5] |
| Paclitaxel | - | - | - | ~3.234 µM[6] |
| Oxaliplatin | - | ~0.97-15 µM[7][8] | ~5.9 µM[9] | ~25-50 µM[2] |
*Note: IC50 values for this compound were reported in µg/mL in the source material and have been presented as such. To convert to µM, the molecular weight of the compound (190.24 g/mol ) would be used.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the in vitro evaluation of anticancer compounds.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or standard drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10][11][12][13][14]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[15][16][17][18]
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[19][20][21][22][23]
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., COX-2, Bcl-2, Bax, caspases), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[24][25][26][27][28]
Signaling Pathways and Mechanisms of Action
This compound
The anticancer activity of this compound and related chromene compounds is believed to be mediated through multiple mechanisms, including the induction of apoptosis and inhibition of pro-inflammatory enzymes. One of the key proposed mechanisms is the inhibition of cyclooxygenase-2 (COX-2). Overexpression of COX-2 is observed in several types of cancer and is associated with inflammation and cell proliferation.[6] By inhibiting COX-2, this compound can suppress the production of prostaglandins, thereby reducing inflammation and inhibiting cancer cell growth.
Furthermore, chromene derivatives have been shown to induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. This is often achieved through the intrinsic mitochondrial pathway.
Proposed anticancer mechanism of this compound.
Standard Anticancer Drugs
The mechanisms of action for the standard anticancer drugs are well-established:
-
Cisplatin and Oxaliplatin: These platinum-based drugs form covalent bonds with DNA, leading to the formation of DNA adducts. This interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which cause DNA and cell membrane damage, leading to apoptosis.
-
Paclitaxel: This taxane (B156437) promotes the polymerization of tubulin, stabilizing microtubules and preventing their depolymerization. This disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Simplified mechanisms of action for standard anticancer drugs.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which many anticancer agents, likely including this compound, exert their effects. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors.
The intrinsic apoptosis signaling pathway.
Conclusion
This compound demonstrates promising anticancer activity against several cancer cell lines, with a notable potency against colon cancer cells. Its mechanism of action appears to involve the inhibition of the pro-inflammatory enzyme COX-2 and the induction of apoptosis. While direct comparative data with standard anticancer drugs is limited, the available information suggests that this compound could be a valuable lead compound for the development of novel anticancer therapies. Further research, particularly head-to-head comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. kumc.edu [kumc.edu]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. benchchem.com [benchchem.com]
- 28. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
A Comparative Study on the Antimicrobial Spectrum of Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Chromenes, a class of benzopyran derivatives, have emerged as a promising source of compounds with a broad spectrum of activity against various pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial spectrum of different chromene derivatives, supported by experimental data and detailed methodologies, to aid in the research and development of new antimicrobial agents.
Data Presentation: Antimicrobial Spectrum of Chromene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chromene derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Chromene Derivative Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Nitrochromenes | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus aureus (MDR) | 4 | [1][2] |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Staphylococcus epidermidis (MDR) | 1-4 | [1][2] | |
| Mono-halogenated nitrochromenes | Staphylococcus aureus | 8-32 | [1][2] | |
| Tri-halogenated nitrochromenes | Staphylococcus aureus | 1-8 | [1][2] | |
| Aminochromenes | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Escherichia coli | 16 | [3] |
| 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Staphylococcus aureus | 32 | [3] | |
| Chromene Azo Dyes | Compound 4b (azo chromophore) | Streptococcus pneumoniae | 0.007 | [3] |
| Compound 4c (azo chromophore) | Bacillus subtilis | 0.015 | [3] | |
| Compound 13e (azo chromophore) | Aspergillus fumigatus | 0.49 | [3] | |
| Compound 13i (azo chromophore) | Geotricum candidum | 0.24 | [3] | |
| Other Chromenes | (E)-3-benzylidene-chroman-4-one | Candida albicans | 62.5 - 1000 | [4] |
| Chromene Dimer 3a | Aspergillus niger | 140.1 (EC₅₀ in µmol L⁻¹) | [5] | |
| Chromene Dimer 3a | Aspergillus alliaceus | 69.1 (EC₅₀ in µmol L⁻¹) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
Broth Microdilution Method for MIC Determination
This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium. The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the chromene derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Dispense 50 µL of the appropriate growth medium into each well of the microtiter plate.
-
Add 50 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the chromene derivative at which there is no visible growth of the microorganism.
Agar (B569324) Well Diffusion Method
This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Materials:
-
Test Compounds: Prepare solutions of the chromene derivatives at known concentrations.
-
Agar Medium: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Microorganism: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
-
Petri Dishes: Use sterile petri dishes of a standard size.
2. Assay Procedure:
-
Pour the molten agar into the petri dishes and allow it to solidify under aseptic conditions.
-
Inoculate the entire surface of the agar plates uniformly with the standardized microbial suspension using a sterile cotton swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Place a sterile disc impregnated with a standard antibiotic as a positive control.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a proposed mechanism of action for certain chromene derivatives.
Caption: A generalized workflow for in vitro antimicrobial susceptibility testing of chromene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal activity of a novel chromene dimer [agris.fao.org]
Validating In Vitro Success: A Comparative Guide to In Vivo Animal Models
The journey of a potential therapeutic from a laboratory benchtop to clinical application is fraught with challenges. A critical and often complex stage in this process is the validation of promising in vitro findings in in vivo animal models.[1] This transition is essential for understanding a compound's efficacy, safety, and pharmacokinetic profile within a complex biological system, a feat impossible to replicate in a petri dish.[2][3] This guide provides a comparative overview of two distinct case studies, offering insights into the experimental workflows, data correlation, and signaling pathways involved in this crucial validation step.
The In Vitro to In Vivo Workflow: A Generalized Approach
The process of validating in vitro results in animal models follows a structured progression. It begins with high-throughput screening in cell cultures to identify promising candidates and culminates in targeted efficacy and safety studies in living organisms.[2] This systematic approach ensures that only the most viable candidates, backed by robust preliminary data, proceed to costly and ethically sensitive animal trials.[2][4]
Case Study 1: A Dual-Targeting Degrader for Breast Cancer
This study focuses on the development of GP262, a proteolysis-targeting chimera (PROTAC) designed to simultaneously degrade PI3K and mTOR, two key proteins in a signaling pathway often dysregulated in cancer.[5]
Data Presentation: In Vitro Potency vs. In Vivo Efficacy
The initial in vitro experiments established the potency of GP262 in inducing the degradation of its target proteins and inhibiting cancer cell growth. These findings were then tested in a mouse xenograft model to confirm anti-tumor activity in vivo.
| Parameter | In Vitro Finding (MDA-MB-231 Cells) | In Vivo Finding (Mouse Xenograft Model) |
| Target Degradation (DC₅₀) | PI3K: 42.23–227.4 nMmTOR: 45.4 nM | Significant PI3K & mTOR degradation confirmed in tumor tissue. |
| Anti-proliferative Activity | Robust activity in multiple breast cancer cell lines. | Significant tumor growth suppression observed. |
| Pharmacokinetics | Not Applicable | Bioavailability (i.p.): 51.5%Half-life (T₁/₂): 8.25 h |
Data sourced from[5].
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[5] In many cancers, this pathway is hyperactive, promoting tumor progression. GP262 was designed to degrade both PI3K and mTOR, effectively shutting down this pro-survival signaling cascade at two crucial points. The in vivo studies validated that this dual-targeting mechanism translates to significant tumor growth inhibition.[5]
Experimental Protocols
-
In Vitro Degradation Assay: MDA-MB-231 human breast cancer cells were treated with varying concentrations of GP262 for 24 hours. Cellular lysates were collected, and the protein levels of PI3K, mTOR, and downstream effectors like phosphorylated AKT were quantified using Western blotting to determine the DC₅₀ (concentration for 50% degradation).[5]
-
In Vivo Xenograft Study: Athymic nude mice were subcutaneously injected with MDA-MB-231 cells. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. GP262 was administered via intraperitoneal injection at doses of 15 and 25 mg/kg. Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity.[5]
Case Study 2: Chemical Enhancement of Cardiac Reprogramming
This study explored the use of small molecules to improve the efficiency of converting cardiac fibroblasts directly into induced cardiomyocytes (iCMs), a potential strategy for repairing damaged heart tissue.[6]
Data Presentation: In Vitro Screening vs. In Vivo Functional Improvement
An unbiased in vitro screen of 5,500 small molecules identified compounds that significantly enhanced the reprogramming efficiency. The most effective combination was then tested in a mouse model of myocardial infarction to assess its impact on cardiac function in vivo.
| Parameter | In Vitro Finding | In Vivo Finding (Mouse Model) |
| Reprogramming Efficiency | 2- to 6-fold increase in iCM generation with inhibitors of TGF-β (SB431542) and WNT (XAV939) signaling. | Not directly quantified, but functional improvement suggests successful reprogramming. |
| Functional Outcome | Generation of beating cardiomyocytes in culture. | Significantly improved cardiac function and reduced scar size post-myocardial infarction. |
Data sourced from[6].
Signaling Pathway: Overcoming Reprogramming Barriers
The study identified the TGF-β and WNT signaling pathways as significant barriers to efficient cardiac reprogramming.[6] By inhibiting these pathways simultaneously with the small molecules SB431542 and XAV939, the researchers were able to create a more permissive environment for the conversion of fibroblasts into functional heart muscle cells. The in vivo success demonstrated that modulating these fundamental signaling pathways could translate into meaningful therapeutic benefits.[6]
References
A Comparative Guide to Confirming Target Engagement of 7-Hydroxy-2,2-dimethylchromene in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for confirming the intracellular target engagement of 7-Hydroxy-2,2-dimethylchromene, a compound of interest for its potential pharmacological activities, including its known interaction with opioid receptors. We present a side-by-side analysis of leading techniques, supported by experimental data and detailed protocols to inform the selection of the most suitable assay for your research needs.
Introduction to Target Engagement
Confirming that a small molecule interacts with its intended protein target within a cellular environment is a critical step in drug discovery and chemical biology. This process, known as target engagement, validates the mechanism of action and provides crucial information on potency and selectivity. This guide focuses on comparing four prominent methods for assessing target engagement: Radioligand Binding Assays, Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBredt (Bioluminescence Resonance Energy Transfer).
Comparison of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, desired throughput, and the specific biological question being addressed. The following table summarizes the key features of the compared assays.
| Feature | Radioligand Binding Assay | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET |
| Principle | Measures the direct binding of a radiolabeled ligand to its receptor. | Ligand binding alters the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Measures proximity-based energy transfer between a NanoLuc-tagged target and a fluorescent tracer upon ligand competition. |
| Primary Readout | Radioactivity (Bmax, Kd, Ki) | Change in protein melting temperature (Tm) or isothermal dose-response. | Protein band intensity on a gel or mass spectrometry signal. | BRET ratio (IC50) |
| Cellular Context | Primarily on cell membranes or lysates. | Intact cells or cell lysates. | Cell lysates. | Intact cells. |
| Labeling Requirement | Requires a radiolabeled form of the ligand or a competitor. | Label-free for the test compound. | Label-free for the test compound. | Requires NanoLuc fusion of the target protein and a fluorescent tracer. |
| Throughput | Moderate to high. | Low to medium (Western blot) or high (HT-CETSA). | Low to medium. | High. |
| Advantages | Gold standard for affinity determination, highly sensitive. | Applicable to native proteins in intact cells, label-free. | Does not require compound modification, applicable to a wide range of proteins. | Real-time measurements in live cells, high sensitivity, quantitative. |
| Limitations | Requires synthesis of radiolabeled compounds, safety concerns. | Not all proteins show a significant thermal shift, can be low throughput. | Indirect measure of binding, requires protease optimization. | Requires genetic modification of the target protein, tracer development can be challenging. |
Quantitative Data Comparison
The following tables present quantitative data for opioid receptor engagement. Table 2 provides binding affinities for 7-hydroxymitragynine, a close analog of this compound, determined by radioligand binding assays. Tables 3 and 4 provide representative data for other G-protein coupled receptor (GPCR) ligands using CETSA and NanoBRET, respectively, to illustrate the typical outputs of these assays.
Table 2: Opioid Receptor Binding Affinities of 7-Hydroxymitragynine (Radioligand Binding Assay)
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| Mu (µ) | [³H]-DAMGO | 77.9 | [1] |
| Kappa (κ) | [³H]-U69,593 | 220 | [1] |
| Delta (δ) | [³H]-DPDPE | 243 | [1] |
Table 3: Representative CETSA Data for a GPCR Ligand
| Ligand Concentration (µM) | Temperature (°C) | Soluble Protein (% of control) | Thermal Shift (ΔTₘ) |
| 0 (DMSO) | 45 | 100 | - |
| 0 (DMSO) | 50 | 85 | - |
| 0 (DMSO) | 55 | 50 (Tₘ) | - |
| 0 (DMSO) | 60 | 20 | - |
| 10 | 55 | 80 | +5°C |
| 10 | 60 | 50 (Tₘ) | +5°C |
| 10 | 65 | 25 | +5°C |
Table 4: Representative NanoBRET Data for a GPCR Ligand
| Ligand | Target Receptor | Tracer | Cellular IC₅₀ (nM) |
| Opioid Agonist X | Mu-Opioid-NanoLuc | Fluorescent Naloxone | 50 |
| Opioid Agonist Y | Kappa-Opioid-NanoLuc | Fluorescent U-69,593 | 120 |
Experimental Protocols & Visualizations
Detailed methodologies for each of the discussed target engagement assays are provided below, accompanied by workflow diagrams generated using the DOT language.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).
-
Unlabeled competitor ligand (e.g., Naloxone).
-
Test compound (this compound).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Add cell membranes to initiate the binding reaction and incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[2][3][4]
Workflow for a competitive radioligand binding assay.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing CETSA to assess the thermal stabilization of a target protein upon ligand binding in intact cells.[5][6]
Materials:
-
Cultured cells expressing the target protein.
-
Test compound (this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR cycler), cell lysis, centrifugation, and protein quantification (e.g., Western blotting).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein by Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS)
This protocol details the DARTS method for identifying protein targets of a small molecule based on protection from proteolysis.[7][8]
Materials:
-
Cell lysate.
-
Test compound (this compound).
-
Protease (e.g., thermolysin, pronase).
-
Protease inhibitor.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line.
-
Compound Incubation: Incubate aliquots of the cell lysate with the test compound or vehicle control.
-
Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Interpretation: A higher intensity of the protein band in the compound-treated sample compared to the control indicates that the compound has bound to and protected the protein from degradation.
Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
NanoBRET Target Engagement Assay
This protocol describes the NanoBRET assay for quantifying compound binding to a target protein in living cells.[9][10]
Materials:
-
Cells expressing the target protein fused to NanoLuc luciferase.
-
NanoBRET tracer specific for the target protein.
-
Test compound (this compound).
-
Nano-Glo substrate.
-
Plate reader capable of measuring luminescence at two wavelengths.
Procedure:
-
Cell Plating: Seed cells expressing the NanoLuc-fusion protein in a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the NanoBRET tracer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo substrate to the wells.
-
BRET Measurement: Measure the luminescence at the donor (NanoLuc) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects the compound's affinity for the target in the cellular environment.
Workflow for the NanoBRET Target Engagement Assay.
Conclusion
The confirmation of target engagement in a cellular context is paramount for the successful development of novel therapeutics. This guide has provided a comparative overview of four powerful techniques: Radioligand Binding Assays, CETSA, DARTS, and NanoBRET. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline. For this compound, which is known to interact with GPCRs like opioid receptors, techniques that are well-suited for membrane proteins and can be performed in intact cells, such as CETSA and NanoBRET, are particularly valuable. The choice of the optimal method will ultimately depend on the specific research question, available resources, and the desired throughput. By carefully considering the principles, protocols, and data outputs of each assay, researchers can confidently select the most appropriate approach to validate the cellular target engagement of this compound and advance their drug discovery programs.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. | Read by QxMD [read.qxmd.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Target Engagement | Kinase Affinity Assay [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Hydroxy-2,2-dimethylchromene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 7-Hydroxy-2,2-dimethylchromene, ensuring the protection of personnel and the environment. While specific safety data for this compound is limited, its structural similarity to other phenolic and chromene compounds necessitates a cautious and informed approach to its disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. The toxicological properties of this specific compound have not been fully investigated; however, similar chemicals may cause skin, eye, and respiratory tract irritation[1][2]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Chemical-resistant gloves (e.g., nitrile) are recommended. |
| Respiratory Protection | If dust formation is likely or if working outside a ventilated enclosure, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge this compound into drains or the environment[1][3].
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, as well as contaminated items such as pipette tips, gloves, and weighing papers, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
2. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3]. Ensure the container is kept tightly closed.
4. Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
5. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal[3]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal. Ensure proper PPE is worn during cleanup.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Disposal Workflow for this compound
This procedural guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheets for any chemicals involved in your work. By adhering to these guidelines, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
Safety and Handling Information for 7-Hydroxy-2,2-dimethylchromene Currently Unavailable
Comprehensive safety data, including specific personal protective equipment (PPE) recommendations, quantitative exposure limits, and detailed handling and disposal protocols for 7-Hydroxy-2,2-dimethylchromene (CAS: 19012-97-6), is not available in publicly accessible safety data sheets (SDS). An extensive search for a specific SDS for this compound was unsuccessful.
While general laboratory safety practices should always be followed when handling any chemical, the absence of a substance-specific SDS prevents the provision of detailed, immediate safety and logistical information as requested. Manufacturers or suppliers of this compound, such as ChemFaces, are the primary source for obtaining a comprehensive and accurate SDS.
General Laboratory Safety Precautions (Not Specific to this compound):
In the absence of specific information, researchers, scientists, and drug development professionals should handle this compound with caution in a well-ventilated laboratory setting, preferably within a fume hood. The following general PPE and safety measures are recommended for handling chemicals of unknown toxicity:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (the specific type and breakthrough time are unknown without an SDS). Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Data Presentation and Experimental Protocols:
Without a specific SDS, no quantitative data on exposure limits, glove breakthrough times, or other safety metrics can be provided. Similarly, detailed and validated experimental protocols for the safe handling and disposal of this compound cannot be formulated.
Visualization of Safety Procedures:
A logical workflow for PPE selection and use is contingent on the specific hazards of a substance. As the hazards of this compound have not been publicly documented in an SDS, a meaningful and accurate diagram cannot be generated.
Recommendation:
It is imperative to obtain a Safety Data Sheet for this compound directly from the manufacturer or supplier before handling this chemical. The SDS will provide the necessary information to conduct a proper risk assessment and to establish safe handling and disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
